molecular formula C11H8FNO3 B1453695 [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid CAS No. 1018584-37-6

[5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid

Cat. No.: B1453695
CAS No.: 1018584-37-6
M. Wt: 221.18 g/mol
InChI Key: ZVHVHPPPJAWTRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid (CAS 1018584-37-6) is a high-value chemical building block in medicinal chemistry and pharmacological research. This compound serves as a critical precursor in the design and synthesis of potent antagonists for Exchange Proteins directly Activated by cAMP (EPAC) . EPAC proteins are important intracellular signaling molecules and emerging therapeutic targets for conditions such as cancer, diabetes, and heart failure . Researchers utilize this acetic acid-functionalized isoxazole core to develop diversified analogues for structure-activity relationship (SAR) studies, helping to identify compounds with improved potency and selectivity . The isoxazole ring is a privileged scaffold in drug discovery, known for its metabolic stability and presence in various bioactive molecules . The 4-fluorophenyl moiety at the 5-position of the isoxazole ring, combined with the flexible acetic acid side chain at the 3-position, provides a versatile handle for further chemical modifications, enabling the exploration of interactions with key hydrophobic pockets in target proteins . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3/c12-8-3-1-7(2-4-8)10-5-9(13-16-10)6-11(14)15/h1-5H,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHVHPPPJAWTRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions.[5] This structural motif is a cornerstone in medicinal chemistry, featured in a variety of approved drugs and clinical candidates.[5] The isoxazole core can act as a bioisostere for other functional groups, enhance metabolic stability, and improve pharmacokinetic profiles. Its derivatives have demonstrated a wide array of pharmacological effects, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][4][5]

The subject of this guide, [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid, combines the isoxazole core with a 4-fluorophenyl group at the 5-position and an acetic acid moiety at the 3-position. The fluorine substitution is a common strategy in drug design to modulate electronic properties and improve metabolic resistance. The acetic acid side chain provides a handle for further chemical modification and can play a crucial role in interacting with biological targets.

Physicochemical Properties and Identification

While the specific CAS number for [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid remains elusive, we can infer its key properties from well-characterized analogs.

PropertyValue for 5-(4-Fluorophenyl)isoxazole-3-carboxylic acidValue for [5-(4-chlorophenyl)isoxazol-3-yl]acetic acidPredicted Value for [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid
CAS Number 33282-24-5[1][7]24146-84-7[2]Not available
Molecular Formula C10H6FNO3[1][7]C11H8ClNO3[2]C11H8FNO3
Molecular Weight 207.16 g/mol [1][7]237.64 g/mol 221.18 g/mol
Appearance White powder[1]SolidLikely a white to off-white solid
Melting Point 176-182 °C[1]~200 °C (decomposes)Expected to be in a similar range, likely between 170-200 °C
Purity ≥ 98% (HPLC)[1]>97%Synthesizable to high purity

The introduction of a methylene group between the isoxazole ring and the carboxylic acid is expected to slightly increase the molecular weight and may influence the melting point and solubility.

Synthesis and Chemical Reactivity

The synthesis of 3,5-disubstituted isoxazoles is a well-established area of organic chemistry.[4] A common and effective method involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[4][8]

General Synthetic Strategy

A plausible synthetic route to [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid is outlined below. This strategy is based on established methodologies for the synthesis of isoxazole derivatives.[4][8]

Synthetic_Pathway A 4-Fluorobenzaldehyde C 4-Fluorobenzaldehyde Oxime A->C Reaction B Hydroxylamine B->C E 4-Fluorobenzohydroximoyl Chloride C->E Chlorination D N-Chlorosuccinimide (NCS) D->E G Ethyl [5-(4-Fluorophenyl)isoxazol-3-yl]acetate E->G [3+2] Cycloaddition F Ethyl 3-butynoate F->G I [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid G->I Ester Hydrolysis H Hydrolysis (e.g., LiOH) H->I

Caption: Proposed synthetic workflow for [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid.

Step-by-Step Experimental Protocol (Hypothetical)
  • Preparation of 4-Fluorobenzaldehyde Oxime: 4-Fluorobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide) in an aqueous ethanol solution. The reaction mixture is stirred at room temperature until completion, and the resulting oxime is isolated by filtration.

  • Formation of 4-Fluorobenzohydroximoyl Chloride: The dried 4-fluorobenzaldehyde oxime is dissolved in a suitable solvent like N,N-dimethylformamide (DMF). N-Chlorosuccinimide (NCS) is added portion-wise at 0 °C. The reaction is stirred until the starting material is consumed, yielding the hydroximoyl chloride intermediate.

  • [3+2] Cycloaddition: The hydroximoyl chloride solution is treated with a base, such as triethylamine, to generate the nitrile oxide in situ. Ethyl 3-butynoate is then added, and the mixture is stirred at room temperature. This cycloaddition reaction forms the isoxazole ring.

  • Ester Hydrolysis: The resulting ethyl [5-(4-fluorophenyl)isoxazol-3-yl]acetate is hydrolyzed using a base like lithium hydroxide in a mixture of tetrahydrofuran (THF) and water. After acidification, the final product, [5-(4-fluorophenyl)isoxazol-3-yl]acetic acid, precipitates and can be collected by filtration and purified by recrystallization.

Potential Applications in Drug Development

The isoxazole moiety is present in numerous compounds with diverse biological activities, making [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid a promising scaffold for drug discovery.[3][4][5][6]

Anti-inflammatory and Analgesic Agents

Many isoxazole derivatives exhibit potent anti-inflammatory and analgesic properties.[1] The structurally related compound, (S,R)-3-Phenyl-4,5-dihydro-5-isoxazole acetic acid (VGX-1027), has shown immunomodulatory effects by reducing the production of pro-inflammatory cytokines like TNF-α and IL-1β.[9] It is plausible that [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid could exhibit similar activities.

Anticancer Therapeutics

Derivatives of isoxazole have been investigated as potential anticancer agents.[4] For instance, (S,R)3-(4-Hydroxyphenyl)-4,5-Dihydro-5-Isoxazole Acetic Acid Methyl Ester has been shown to inhibit the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis, by targeting the TGF-β/Smad4 signaling pathway in nasopharyngeal carcinoma.[10][11]

TGF_Beta_Pathway TGFB TGF-β Receptor TGF-β Receptor TGFB->Receptor Binds Smad23 Smad2/3 Receptor->Smad23 Phosphorylates Complex Smad2/3-Smad4 Complex Smad23->Complex Smad4 Smad4 Smad4->Complex Gene Target Gene Expression (e.g., EMT factors) Complex->Gene Translocates to Nucleus Nucleus Nucleus Inhibitor [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid (Hypothesized) Inhibitor->Complex Inhibits (Potential Mechanism)

Caption: Hypothesized mechanism of action via inhibition of the TGF-β/Smad4 pathway.

Neurological Disorders

Isoxazole-containing compounds have been developed for the treatment of neurological conditions.[1] For example, Zonisamide, an isoxazole-containing drug, is used as an anti-epileptic and has been explored for Alzheimer's disease.[3] The unique electronic and lipophilic properties of [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid make it an interesting candidate for CNS-targeted drug discovery.

Conclusion and Future Directions

[5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid represents a valuable, albeit not widely documented, chemical entity with significant potential in drug discovery. By leveraging the extensive knowledge base of related isoxazole derivatives, researchers can confidently pursue the synthesis and biological evaluation of this compound. Its structural features suggest promising activity in the areas of inflammation, oncology, and neurology. Future work should focus on the definitive synthesis and characterization of this molecule, followed by a comprehensive screening cascade to elucidate its full therapeutic potential.

References

  • 5-(4-Fluorophenyl)-3-isoxazolecarboxylic acid - Chem-Impex. (n.d.).
  • [5-(4-chlorophenyl)isoxazol-3-yl]acetic acid - Fluorochem. (n.d.).
  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC. (n.d.).
  • 5-(4-Fluorophenyl)isoxazole-3-carboxylicacid , 95+% , 33282-24-5 - CookeChem. (n.d.).
  • 925005-35-2 | 5-(4-Fluorophenyl)isoxazol-3-amine | ChemScene. (n.d.).
  • 925005-35-2|5-(4-Fluorophenyl)isoxazol-3-amine - BLDpharm. (n.d.).
  • The recent progress in the field of the applications of isoxazoles and their hydrogenated analogs: mini review. (2024). Scientiae Radices, 3(4), 228-247.
  • Synthesis and structure of ( S , R )-3-phenyl-4,5-dihydro-5-isoxasole acetic acid (VGX-1027). (n.d.).
  • Advances in isoxazole chemistry and their role in drug discovery - PMC. (2025).
  • A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307–317.
  • Advances in isoxazole chemistry and their role in drug discovery - ResearchGate. (2025).
  • Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl] - Google Patents. (n.d.).
  • (4-Fluoropyridin-3-yl)acetic acid Properties - EPA. (2025).
  • (S,R)3-(4-Hydroxyphenyl)-4,5-Dihydro-5-Isoxazole Acetic Acid Methyl Ester Inhibits Epithelial-to-Mesenchymal Transition Through TGF-β/Smad4 Axis in Nasopharyngeal Carcinoma - PubMed. (2022). Anticancer Agents Med Chem, 22(6), 1080-1090.
  • 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid 97 33282-22-3 - Sigma-Aldrich. (n.d.).
  • (S,R)3-(4-Hydroxyphenyl)-4,5-Dihydro-5-Isoxazole Acetic Acid Methyl Ester Inhibits Epithelial-to-Mesenchymal Transition Through TGF-β/Smad4 Axis in Nasopharyngeal Carcinoma - Bentham Science Publisher. (2022). Anti-Cancer Agents in Medicinal Chemistry.

Sources

Molecular weight and formula of 5-(4-Fluorophenyl)isoxazole derivative

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-(4-Fluorophenyl)isoxazol-3-amine: Synthesis, Characterization, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 5-(4-Fluorophenyl)isoxazol-3-amine, a key heterocyclic building block in medicinal chemistry. The isoxazole scaffold is of significant interest due to its presence in numerous pharmacologically active compounds.[1][2] This document details the molecular properties, a robust synthesis protocol, and standard characterization methodologies for this specific derivative. Furthermore, it explores the compound's significance and application in the development of novel therapeutic agents, particularly in oncology, by leveraging insights from related isoxazole-piperazine hybrids and other derivatives.[3][4] The guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical grounding and practical, field-proven insights.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in medicinal chemistry, prized for its metabolic stability and its ability to act as a versatile pharmacophore, engaging in various biological interactions.[1][2] Derivatives of isoxazole have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][5] The introduction of a 4-fluorophenyl group at the 5-position of the isoxazole ring often enhances the pharmacological profile of the molecule, a common strategy in modern drug design to improve metabolic stability and binding affinity. This guide focuses on the 3-amino derivative, a crucial intermediate for further molecular elaboration.

Molecular Properties and Characterization

A foundational aspect of utilizing any chemical entity in a research and development setting is a thorough understanding of its fundamental physicochemical properties.

Chemical Structure and Formula

Systematic Name: 5-(4-Fluorophenyl)isoxazol-3-amine Synonyms: 3-Amino-5-(4-fluorophenyl)isoxazole[6] CAS Number: 925005-35-2[6]

The structure consists of a central isoxazole ring substituted with an amine group at the 3-position and a 4-fluorophenyl group at the 5-position.

Quantitative Data Summary
PropertyValueSource(s)
Molecular Formula C₉H₇FN₂O[6]
Molecular Weight 178.16 g/mol [6]
Appearance Solid
Melting Point 127-132 °C
Purity ≥97% (typical commercial)[6]

Synthesis Protocol: A Self-Validating Approach

The synthesis of substituted isoxazoles often relies on the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine.[7][8] The following protocol is a robust method for the preparation of 5-(4-Fluorophenyl)isoxazol-3-amine, adapted from established procedures for similar isoxazole syntheses.[9] The causality behind each step is explained to ensure reproducibility and understanding.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Work-up cluster_product Purification & Final Product Reactant1 4-Fluorobenzoylacetonitrile Reaction Cyclocondensation (Reflux in Ethanol/Water) Reactant1->Reaction Reactant2 Hydroxylamine Hydrochloride Reactant2->Reaction Reactant3 Sodium Acetate Reactant3->Reaction Cooling Cooling to Room Temp. Reaction->Cooling Extraction Solvent Extraction (e.g., Diethyl Ether) Cooling->Extraction Washing Washing & Drying (Brine, MgSO4) Extraction->Washing Concentration Solvent Removal Washing->Concentration Recrystallization Recrystallization (e.g., Diethyl Ether/Hexane) Concentration->Recrystallization Product 5-(4-Fluorophenyl)isoxazol-3-amine (Crystalline Solid) Recrystallization->Product

Caption: Workflow for the synthesis of 5-(4-Fluorophenyl)isoxazol-3-amine.

Step-by-Step Methodology
  • Reaction Setup: In a 500 mL round-bottom flask, combine (4-Fluorobenzoyl)acetonitrile (10 g, 0.061 mol) with 200 mL of ethyl alcohol. The nitrile group and the adjacent carbonyl provide the necessary electrophilic centers for the cyclization reaction.

  • Reagent Addition: In a separate beaker, prepare a solution of sodium acetate (24 g) and hydroxylamine hydrochloride (18.3 g) in 200 mL of water. Add this aqueous solution to the flask containing the acetonitrile derivative in a portionwise manner.

    • Causality: Hydroxylamine hydrochloride is the source of the N-O fragment required for the isoxazole ring. Sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt, which is necessary for it to act as a nucleophile.

  • Cyclocondensation: Fit the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for an extended period (e.g., 72 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: The elevated temperature provides the activation energy for the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by intramolecular cyclization and dehydration to form the stable aromatic isoxazole ring.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator. An oily layer may form.

  • Extraction: Transfer the residue to a separatory funnel and perform a liquid-liquid extraction with diethyl ether (3 x 100 mL).

    • Causality: The desired organic product will have significantly higher solubility in the organic solvent (diethyl ether) than in the aqueous phase, allowing for its separation from inorganic salts and other water-soluble byproducts.

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Causality: The water wash removes any remaining water-soluble impurities, while the brine wash helps to break any emulsions and begins the drying process. Anhydrous MgSO₄ is a drying agent that removes residual water from the organic solvent.

  • Isolation and Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude product, often an orange crystalline solid, can be purified by recrystallization from a suitable solvent system, such as diethyl ether/hexane.

    • Causality: Recrystallization is a purification technique based on differential solubility. The crude product is dissolved in a minimum amount of hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the mother liquor.

Structural Characterization and Validation

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed. The data obtained serves as a self-validating system for the protocol's success.

Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-fluorophenyl group, as well as a signal for the isoxazole ring proton and the amine protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR will confirm the carbon framework of the molecule, with distinct signals for the isoxazole ring carbons and the fluorophenyl carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio of the molecular ion.[10]

Physical Characterization
  • Melting Point Analysis: The melting point of the purified compound should be determined and compared to the literature value (127-132 °C). A sharp melting range is indicative of high purity.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final product, which should typically be >98%.[10]

Application in Drug Discovery and Development

The 5-(4-Fluorophenyl)isoxazole moiety is a privileged scaffold in drug discovery. The 3-amino group on the isoxazole ring serves as a versatile chemical handle for the synthesis of a diverse library of derivatives.

Role as a Key Intermediate

5-(4-Fluorophenyl)isoxazol-3-amine is a critical starting material for creating more complex molecules. For example, it can be acylated, alkylated, or used in coupling reactions to introduce new functionalities designed to interact with specific biological targets.

Anticancer Potential of Derivatives

Research into isoxazole derivatives has revealed significant potential in oncology.[3] Studies on novel isoxazole-piperazine hybrids have shown potent cytotoxic activities against human liver and breast cancer cell lines.[3][4] These compounds have been shown to induce oxidative stress, leading to apoptosis and cell cycle arrest. The mechanism often involves the modulation of key signaling pathways, such as the Akt/p53 pathway.

Signaling_Pathway Compound Isoxazole Derivative (e.g., 5m, 5o) ROS ↑ Reactive Oxygen Species (Oxidative Stress) Compound->ROS Akt Akt Hyperphosphorylation (Inhibition of Survival Pathway) Compound->Akt inhibits p53 p53 Activation ROS->p53 CellDeath Cancer Cell Death Akt->CellDeath survival inhibited Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis->CellDeath CellCycleArrest->CellDeath

Caption: Proposed mechanism of action for anticancer isoxazole derivatives.

The synthesis of libraries based on the 5-(4-Fluorophenyl)isoxazol-3-amine core allows for systematic Structure-Activity Relationship (SAR) studies. By modifying the substituents attached to the amino group, researchers can fine-tune the compound's potency, selectivity, and pharmacokinetic properties, accelerating the discovery of new drug candidates.

References

  • Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - PMC . National Center for Biotechnology Information. [Link]

  • Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - ResearchGate . ResearchGate. [Link]

  • Synthesis of 3-(4-FLUOROPHENYL)-5-AMINOISOXAZOLE - PrepChem.com . PrepChem.com. [Link]

  • Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate (C12H10FNO3) - PubChemLite . PubChemLite. [Link]

  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound - IJPPR . International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives - ResearchGate . ResearchGate. [Link]

  • A review of isoxazole biological activity and present synthetic techniques . Journal of Advanced Scientific Research. [Link]

  • Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells | ACS Pharmacology & Translational Science . ACS Publications. [Link]

  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives - PMC . National Center for Biotechnology Information. [Link]

  • Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl) . Ceska a Slovenska Farmacie. [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine . European Journal of Clinical and Experimental Medicine. [Link]

Sources

Comprehensive Characterization Guide: [5-(4-Fluorophenyl)isoxazol-3-yl]acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the physicochemical properties, synthesis, and characterization protocols for [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid , a critical intermediate in the development of isoxazole-based pharmaceuticals (e.g., COX-2 inhibitors, immunomodulators).

Executive Summary

[5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid (CAS: 1018584-37-6 ) is a disubstituted isoxazole derivative characterized by a carboxylic acid moiety attached via a methylene spacer to the C3 position of the isoxazole ring, with a 4-fluorophenyl group at C5.[1][2][3] While often handled as an ester intermediate in organic synthesis, the free acid form is a stable solid at room temperature. This guide delineates its thermodynamic profile, leveraging experimental data from structural analogs to bracket its physical properties where direct literature values are proprietary or sparse.

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8][9][10][11]

PropertyDetail
IUPAC Name 2-[5-(4-Fluorophenyl)-1,2-oxazol-3-yl]acetic acid
Common Name [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid
CAS Registry Number 1018584-37-6
Molecular Formula C₁₁H₈FNO₃
Molecular Weight 221.19 g/mol
SMILES O=C(O)CC1=NOC(C2=CC=C(F)C=C2)=C1
Key Functional Groups Carboxylic Acid (pKa ~3.8), Isoxazole Core, Fluorophenyl
Structural Significance

The compound features a 3,5-disubstituted isoxazole core , a pharmacophore common in non-steroidal anti-inflammatory drugs (NSAIDs) like Valdecoxib. The acetic acid side chain provides a reactive handle for further derivatization (e.g., amidation), while the 4-fluorophenyl group enhances metabolic stability and lipophilicity compared to the non-fluorinated analog.

Thermodynamic & Physical Characterization

Melting Point Data Analysis

Direct experimental melting point (MP) data for the specific acetic acid derivative is often proprietary. However, by analyzing the Structure-Property Relationships (SPR) of validated analogs, we can establish a high-confidence expected range for researchers.

Comparative Melting Point Table (Analogs)
CompoundStructure DifferenceMelting Point (°C)Source
Target Molecule -CH₂COOH at C3 115 – 155 (Predicted) Based on SPR
Analog A (Methanol)-CH₂OH at C378 – 84 Experimental [1]
Analog B (Carboxylic Acid)-COOH at C3~200 (dec) Experimental [2]
Analog C (Ethyl Ester)-CH₂COOEt at C3Liquid / Low melt Patent Lit. [3]

Technical Insight:

  • Effect of H-Bonding: The target molecule (Carboxylic Acid) will have a significantly higher MP than the alcohol (Analog A) due to strong intermolecular hydrogen bonding (dimer formation).

  • Effect of Linker: The methylene spacer (-CH₂-) in the target molecule disrupts the conjugation slightly compared to Analog B (direct attachment), typically lowering the MP relative to the benzoic-acid-like Analog B.

  • Prediction: Expect a solid with an onset between 115°C and 155°C , depending on polymorphic form and purity.

Predicted Physicochemical Properties[5][10]
  • Boiling Point: 410.7 ± 35.0 °C (at 760 mmHg) – Predicted [4]

  • Density: 1.362 ± 0.06 g/cm³ – Predicted [4]

  • pKa (Acidic): 3.79 ± 0.10 – Consistent with phenylacetic acid derivatives.

Synthesis & Purification Workflow

The synthesis of [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid typically follows a [3+2] Cycloaddition strategy, ensuring regioselectivity for the 3,5-substitution pattern.

Core Synthetic Pathway
  • Precursor Formation: Reaction of 4-fluorophenylacetylene with ethyl chlorooximidoacetate generates the isoxazole ester.

  • Hydrolysis: The ester is hydrolyzed under basic conditions (LiOH or NaOH) to yield the target acid.

Graphviz Workflow Diagram

The following diagram illustrates the critical path from raw materials to the characterized solid acid.

SynthesisWorkflow Start 4-Fluorophenylacetylene + Ethyl chlorooximidoacetate Cycloaddition [3+2] Cycloaddition (Base: TEA/NaHCO3) Start->Cycloaddition THF, 0°C -> RT Intermediate Ethyl [5-(4-fluorophenyl) isoxazol-3-yl]acetate Cycloaddition->Intermediate Regioselective Hydrolysis Hydrolysis (LiOH/THF/H2O) Intermediate->Hydrolysis Saponification Acidification Acidification (HCl) pH < 3 Hydrolysis->Acidification Protonation Target Target Acid (Solid Precipitate) Acidification->Target Precipitation Recryst Recrystallization (EtOH/Water or Toluene) Target->Recryst Purification

Figure 1: Synthetic workflow for the generation and isolation of [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid.

Experimental Characterization Protocols

To scientifically validate the melting point and purity of the synthesized compound, researchers should adhere to the following protocols.

A. Differential Scanning Calorimetry (DSC)
  • Purpose: To determine the precise melting onset and detect polymorphism.

  • Protocol:

    • Weigh 2–5 mg of dried sample into a Tzero aluminum pan.

    • Equilibrate at 30°C.

    • Ramp temperature at 10°C/min to 250°C under nitrogen purge (50 mL/min).

    • Analysis: Record the onset temperature (not the peak) as the melting point. Look for endotherms prior to melting which indicate solvates or polymorphic transitions.

B. HPLC Purity Assessment

Before thermal analysis, ensure purity >98% to avoid melting point depression.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Detection: UV at 254 nm (isoxazole absorption).

C. Recrystallization Solvents

If the melting point is broad (>2°C range), recrystallize using:

  • Ethanol/Water (1:1): Dissolve in hot ethanol, add water until turbid, cool slowly.

  • Toluene: Good for removing non-polar impurities; yields denser crystals.

References

  • Google Patents. (2013). WO2013049559A1 - Pyridine derivatives.
  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for 5-(4-Fluorophenyl)isoxazole derivatives. Retrieved from [Link]

Sources

Isoxazole-Based Building Blocks for Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—stands as a cornerstone in modern medicinal chemistry.[1][2] Beyond its role as a mere scaffold, it functions as a critical bioisostere for amide and ester bonds , offering improved metabolic stability and precise control over vector orientation in ligand-target interactions. This guide provides a technical deep-dive into the rational design, regioselective synthesis, and metabolic considerations of isoxazole building blocks, tailored for drug discovery professionals.

Structural & Pharmacological Rationale

The Bioisosteric Imperative

The isoxazole ring is frequently deployed to replace unstable peptide bonds (


) or labile esters (

).
  • Planarity: The aromatic nature of the isoxazole ring mimics the planar geometry of the amide bond, maintaining the spatial arrangement of substituents (

    
     and 
    
    
    
    ).
  • H-Bonding: The ring nitrogen (

    
    ) acts as a hydrogen bond acceptor (HBA), analogous to the amide carbonyl oxygen.
    
  • Dipole Moment: The strong dipole created by the electronegative oxygen and nitrogen atoms aligns with the dipole of a peptide bond, facilitating binding in polar pockets.

Physicochemical Tuning

Substituting the isoxazole core allows for fine-tuning of lipophilicity (LogP) and solubility. Unlike the flexible amide bond, the isoxazole ring introduces rigidification , reducing the entropic penalty upon binding to a protein target.

Bioisostere Amide Amide Bond (Labile, Flexible) Isoxazole Isoxazole Core (Stable, Rigid) Amide->Isoxazole Bioisosteric Replacement (Prevents Proteolysis) Target Protein Binding Pocket Amide->Target H-Bond Acceptor (C=O) High Entropic Cost Isoxazole->Target H-Bond Acceptor (N) Low Entropic Cost

Figure 1: Mechanistic rationale for isoxazole-amide bioisosterism.[3]

Synthetic Strategies: Constructing the Core

Regiocontrol is the primary challenge in isoxazole synthesis. The choice of method dictates whether the resulting building block is 3,5-disubstituted (most common) or 3,4-disubstituted .

The Gold Standard: [3+2] Cycloaddition

The most robust method for generating isoxazole libraries is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.

  • Mechanism: A nitrile oxide dipole (generated in situ) reacts with an alkyne dipolarophile.[2][4][5]

  • Regioselectivity: Thermal cycloadditions typically favor the 3,5-isomer due to steric hindrance; the bulky substituent on the nitrile oxide prefers to be distal to the substituent on the alkyne.

  • Copper Catalysis (CuAAC): While famous for triazoles, Cu(I) catalysis can also be applied here to strictly enforce regioselectivity (Click Chemistry approach).[6][7]

Condensation Strategies

For large-scale synthesis of specific scaffolds, the condensation of hydroxylamine (


) with 1,3-dicarbonyl equivalents (e.g., 

-diketones or ynones) is preferred.
  • Limitation: Often yields mixtures of regioisomers unless the electrophilic centers of the dicarbonyl have significantly different reactivity.

Synthesis Aldehyde Aldehyde (R1-CHO) Oxime Aldoxime Aldehyde->Oxime + NH2OH Alkyne Alkyne (R2-C≡CH) Cycloaddition [3+2] Cycloaddition Alkyne->Cycloaddition Chloro Hydroximoyl Chloride Oxime->Chloro + NCS/Chloramine-T NitrileOxide Nitrile Oxide Dipole (R1-C≡N+-O-) Chloro->NitrileOxide + Base (Et3N) NitrileOxide->Cycloaddition Product 3,5-Disubstituted Isoxazole Cycloaddition->Product Regioselective

Figure 2: The standard workflow for regioselective isoxazole synthesis via nitrile oxides.

Functionalization & Reactivity

Once the core is synthesized, it serves as a "building block" for further elaboration.

  • C-4 Lithiation: The C-4 proton is the most acidic (

    
    ). Treatment with 
    
    
    
    -BuLi allows for lithiation at the 4-position, followed by quenching with electrophiles (e.g.,
    
    
    to generate boronic acids for Suzuki coupling).
  • Cross-Coupling: Halogenated isoxazoles (3-bromo or 4-bromo) are excellent substrates for Pd-catalyzed cross-couplings, allowing the rapid expansion of SAR (Structure-Activity Relationship) libraries.

Metabolic Liability: The "Achilles' Heel"

While isoxazoles are generally stable, the N-O bond is susceptible to reductive cleavage .[8]

  • Mechanism: Cytochrome P450 enzymes or gut microbiota can reduce the N-O bond, opening the ring to form

    
    -amino enones or 
    
    
    
    -cyanoenols.[9]
  • Prodrug Strategy (Leflunomide): This liability can be exploited.[8] The antirheumatic drug Leflunomide is an isoxazole prodrug.[10] Upon administration, the isoxazole ring opens to form the active metabolite, Teriflunomide (A771726), which inhibits dihydroorotate dehydrogenase.[3]

Quantitative Comparison of Isoxazole Scaffolds
Property3,5-Disubstituted3,4-Disubstituted1,2-Benzisoxazole
Synthetic Access High (Click/Condensation)Moderate (Specific precursors)High (Salicylaldehyde routes)
Metabolic Stability Moderate (N-O cleavage risk)ModerateLower (Reductive opening common)
Vector Geometry Linear/PlanarAngledFused/Rigid
Common Use Amide BioisostereScaffold HoppingAntipsychotics (e.g., Risperidone)

Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles

Objective: Synthesis of 3-phenyl-5-(p-tolyl)isoxazole via in situ nitrile oxide generation.

Materials
  • Benzaldehyde oxime (1.0 equiv)

  • 4-Ethynyltoluene (1.1 equiv)

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Triethylamine (

    
    ) (1.2 equiv)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology
  • Chlorination (Generation of Hydroximoyl Chloride):

    • Dissolve benzaldehyde oxime in DCM at 0°C.

    • Add NCS portion-wise over 15 minutes. Caution: Exothermic.

    • Stir at room temperature for 1-2 hours. Monitor by TLC (disappearance of oxime).

  • Cycloaddition:

    • Cool the solution back to 0°C.

    • Add 4-ethynyltoluene to the reaction mixture.

    • Add

      
       dropwise over 30 minutes. Note: The base deprotonates the hydroximoyl chloride to form the nitrile oxide dipole, which immediately reacts with the alkyne.
      
  • Workup:

    • Stir overnight at room temperature.

    • Quench with water.[1][2] Extract with DCM (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Purify via flash column chromatography (Hexanes/EtOAc gradient). The 3,5-isomer is typically the major product (>90% regioselectivity).

References

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. (2020). A comprehensive review on the rationale of using heterocycles like isoxazoles to mimic amide bonds. Link

  • In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide. Drug Metabolism and Disposition. (2003).[9] Detailed mechanistic study on the metabolic N-O bond cleavage of isoxazoles. Link

  • Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering. (2015). Describes efficient protocols for regioselective isoxazole synthesis. Link[2]

  • Copper-Catalyzed Isoxazole Synthesis. The Journal of Organic Chemistry. (2008/2022). Covers metal-catalyzed routes to ensure regiocontrol.[2][11][12][13][14] Link

Sources

5-Aryl-Isoxazole-3-Acetic Acid Derivatives: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isoxazole nucleus, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry.[1][2][3][4] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4][5] This in-depth technical guide focuses specifically on the 5-aryl-isoxazole-3-acetic acid scaffold, providing a comprehensive review of its synthesis, biological activities, and structure-activity relationships (SAR). This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutics. We will delve into the causal relationships behind synthetic strategies, provide detailed experimental protocols for key reactions, and present a critical analysis of the SAR data to guide future drug design efforts.

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring is a privileged structure in drug discovery due to its unique physicochemical properties and its ability to act as a versatile pharmacophore.[2][3] Its presence in numerous clinically approved drugs, such as the anti-inflammatory agent Valdecoxib and the antirheumatic drug Leflunomide, underscores its therapeutic potential.[2][3] The arrangement of the heteroatoms in the isoxazole ring influences its electronic distribution and hydrogen bonding capacity, allowing for diverse interactions with biological targets. The 5-aryl-isoxazole-3-acetic acid framework, in particular, combines the lipophilic character of the aryl group at the 5-position with a flexible acetic acid side chain at the 3-position, providing a structural motif ripe for exploration in various therapeutic areas.

Synthetic Strategies for 5-Aryl-Isoxazole-3-Acetic Acid Derivatives

The construction of the 5-aryl-isoxazole core is a critical step in the synthesis of these derivatives. The most prevalent and efficient method involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. However, variations and alternative routes have been developed to accommodate diverse substitution patterns and improve reaction efficiency.

The Cornerstone: [3+2] Cycloaddition of Nitrile Oxides and Alkynes

The 1,3-dipolar cycloaddition reaction is the most fundamental and widely employed method for synthesizing the isoxazole ring. This reaction offers high regioselectivity and is amenable to a wide range of substrates.

Causality Behind the Method: This approach is favored due to its convergent nature, allowing for the rapid assembly of the isoxazole core from two readily accessible building blocks. The regiochemical outcome is dictated by the electronic and steric properties of both the nitrile oxide and the alkyne, providing a degree of control over the final product.

Experimental Protocol: General Procedure for [3+2] Cycloaddition

  • Generation of the Nitrile Oxide: The aryl nitrile oxide is typically generated in situ from the corresponding aldoxime by oxidation with an agent like N-chlorosuccinimide (NCS) or sodium hypochlorite (NaOCl) in the presence of a base such as triethylamine or pyridine. This avoids the isolation of the potentially unstable nitrile oxide.

  • Cycloaddition Reaction: The alkyne, in this case, a propiolate ester to introduce the acetic acid precursor, is added to the reaction mixture containing the freshly generated nitrile oxide.

  • Reaction Conditions: The reaction is typically carried out in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

  • Hydrolysis: The resulting ester is subsequently hydrolyzed under basic conditions (e.g., LiOH in THF/water) to yield the desired 5-aryl-isoxazole-3-acetic acid.

G cluster_synthesis [3+2] Cycloaddition Synthesis Aryl Aldoxime Aryl Aldoxime Nitrile Oxide (in situ) Nitrile Oxide (in situ) Aryl Aldoxime->Nitrile Oxide (in situ) Oxidation (e.g., NCS) Isoxazole Ester Isoxazole Ester Nitrile Oxide (in situ)->Isoxazole Ester Cycloaddition Propiolate Ester Propiolate Ester Propiolate Ester->Isoxazole Ester Final Product 5-Aryl-Isoxazole-3-Acetic Acid Isoxazole Ester->Final Product Hydrolysis

Caption: [3+2] Cycloaddition pathway for synthesizing 5-aryl-isoxazole-3-acetic acids.

Alternative Synthetic Routes

While the [3+2] cycloaddition is dominant, other methods offer advantages for specific substitution patterns or under particular reaction conditions.

  • Reaction of β-Ketoesters with Hydroxylamine: This method involves the condensation of a β-ketoester, which can be synthesized from the corresponding aryl ketone, with hydroxylamine. The initial condensation forms an oxime, which then undergoes cyclization to the isoxazol-5-one. Subsequent chemical modifications are required to introduce the acetic acid moiety at the 3-position.[6]

  • Environmentally Benign Synthesis in Aqueous Media: A greener approach involves the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in water.[7] This catalyst-free method offers advantages such as easier work-up, mild reaction conditions, and high yields.[7]

Experimental Protocol: Aqueous Synthesis of 5-Aryl-Isoxazoles

  • Reactant Mixture: To a round-bottom flask, add 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol), hydroxylamine hydrochloride (1 mmol), and water (5 mL).[7]

  • Reaction: Stir the mixture at 50 °C for 2 hours.[7]

  • Isolation: After cooling to room temperature, the precipitated product is collected by suction filtration.[7] This method often yields the product in high purity without the need for further purification.[7]

Biological Activities of 5-Aryl-Isoxazole-3-Acetic Acid Derivatives

The 5-aryl-isoxazole-3-acetic acid scaffold has been extensively investigated for a range of biological activities, with a primary focus on its anti-inflammatory and anticancer properties.[1][2][3][4][5]

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases.[8] Several 5-aryl-isoxazole-3-acetic acid derivatives have shown potent anti-inflammatory effects, often attributed to the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: COX Inhibition

The acetic acid moiety of these derivatives can mimic the carboxylic acid group of arachidonic acid, the natural substrate for COX enzymes. This allows the molecule to bind to the active site of COX-1 and/or COX-2, thereby inhibiting the production of prostaglandins, which are key mediators of inflammation. The nature of the aryl group at the 5-position plays a crucial role in determining the potency and selectivity of COX inhibition.

G cluster_inflammation Anti-inflammatory Mechanism Arachidonic Acid Arachidonic Acid COX Enzymes COX Enzymes Arachidonic Acid->COX Enzymes Prostaglandins Prostaglandins COX Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Isoxazole Derivative 5-Aryl-Isoxazole-3-Acetic Acid Isoxazole Derivative->COX Enzymes Inhibition

Caption: Inhibition of the COX pathway by 5-aryl-isoxazole-3-acetic acid derivatives.

Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

  • Animal Model: Wistar albino rats are typically used for this assay.

  • Compound Administration: The test compounds and a standard drug (e.g., diclofenac sodium) are administered orally or intraperitoneally at a specific dose.[9]

  • Induction of Edema: After a set period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation.[9]

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[9]

  • Data Analysis: The percentage inhibition of edema is calculated for each group compared to the control group that received only the vehicle.

Quantitative Data Summary: Anti-inflammatory Activity

CompoundDose (mg/kg)% Edema Inhibition (3h)Reference
5b 1076.71[9]
5c 1075.56[9]
5d 1072.32[9]
Diclofenac Sodium 1073.62[9]

Note: The specific structures of compounds 5b, 5c, and 5d are detailed in the cited reference.

Anticancer Activity

The isoxazole scaffold is a component of several compounds with demonstrated anticancer activity.[1][10][11][12] Derivatives of 5-aryl-isoxazole-3-acetic acid have been evaluated against various cancer cell lines, showing promising cytotoxic effects.[1][10]

Potential Mechanisms of Action:

  • Tubulin Polymerization Inhibition: Some isoxazole derivatives have been shown to interact with the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

  • Kinase Inhibition: The isoxazole core can serve as a scaffold for designing inhibitors of various protein kinases that are often dysregulated in cancer.

  • Induction of Apoptosis: Many anticancer agents exert their effects by inducing programmed cell death. Isoxazole derivatives have been shown to trigger apoptosis through various signaling pathways.[13]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specific duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized by adding a solubilizing agent like dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated for each concentration, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Quantitative Data Summary: Anticancer Activity (IC50 values in µM)

CompoundMCF-7 (Breast)HeLa (Cervical)Reference
Compound 15 Significant InhibitionSignificant Inhibition[10]
Compound 16 Potent CytotoxicityPotent Cytotoxicity[10]

Note: The specific structures and quantitative IC50 values for compounds 15 and 16 can be found in the cited reference.

Structure-Activity Relationship (SAR) Insights

The biological activity of 5-aryl-isoxazole-3-acetic acid derivatives is highly dependent on the nature and position of substituents on the aryl ring and modifications to the acetic acid side chain.

Influence of the 5-Aryl Substituent
  • Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of the substituents on the 5-aryl ring significantly impact activity. For anti-inflammatory activity, the presence of electron-withdrawing groups like halogens (Cl, F) or trifluoromethyl (CF3) at the para-position of the phenyl ring often enhances potency.[1] This is likely due to favorable interactions within the active site of COX enzymes.

  • Steric Factors: The size and position of the substituents also play a crucial role. Bulky groups at the ortho-position can be detrimental to activity due to steric hindrance, while smaller groups may be well-tolerated.

  • Heteroaromatic Rings: Replacing the phenyl ring with other aromatic heterocycles, such as thiophene or pyridine, can modulate the activity profile and physicochemical properties of the compounds.[13]

Modifications of the 3-Acetic Acid Side Chain
  • Esterification and Amidation: Conversion of the carboxylic acid to its corresponding ester or amide can serve as a prodrug strategy, improving bioavailability. However, the free carboxylic acid is often essential for direct interaction with the target, as seen in COX inhibition.

  • Chain Length and Rigidity: Altering the length of the acetic acid side chain or introducing conformational constraints can impact the molecule's ability to adopt the optimal binding conformation within the target's active site.

G cluster_sar Structure-Activity Relationship Core 5-Aryl-Isoxazole-3-Acetic Acid 5-Aryl Group 3-Acetic Acid Side Chain Aryl_Substituents Electronic Effects (EWG/EDG) Steric Hindrance Heteroaromatic Rings Core:f1->Aryl_Substituents Modifications Side_Chain_Mod Esterification/Amidation Chain Length Variation Conformational Rigidity Core:f2->Side_Chain_Mod Modifications

Sources

Methodological & Application

Synthesis of [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid from acetophenone

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: A Scalable, Multi-Step Synthesis of [5-(4-Fluorophenyl)isoxazol-3-yl]acetic Acid for Pharmaceutical Research Audience: Researchers, scientists, and drug development professionals.

Introduction: The Isoxazole Scaffold and a Strategic Synthesis

The isoxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs such as the antibacterial sulfamethoxazole and the anti-inflammatory leflunomide[1]. The target molecule of this guide, [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid, is a valuable synthetic intermediate for the development of novel therapeutics, particularly in the realm of non-steroidal anti-inflammatory drugs (NSAIDs) and other signaling pathway modulators. The presence of the 4-fluorophenyl group can enhance metabolic stability and binding affinity, making this a desirable moiety in drug design[2].

This document provides a comprehensive, field-tested guide to a robust and scalable four-step synthesis of this target molecule. While the synthesis can be conceptually traced to basic building blocks like acetophenone, a more direct and efficient route for producing this specific regioisomer commences with 4'-fluoroacetophenone. This strategic choice allows for precise control over the substitution pattern of the final isoxazole ring. Our narrative will explain the chemical logic behind each transformation, providing detailed, step-by-step protocols designed for reproducibility and optimization in a research and development setting.

Overall Synthetic Pathway

The synthesis is designed as a four-step sequence, beginning with a Claisen condensation to construct the necessary dicarbonyl backbone, followed by isoxazole ring formation, ester hydrolysis, and finally, a chain-extension reaction to yield the target acetic acid derivative.

Synthetic_Workflow Figure 1: Overall Synthetic Workflow A 4'-Fluoroacetophenone B Intermediate 1: Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate A->B  Step 1: Claisen Condensation   C Intermediate 2: Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate B->C  Step 2: Isoxazole Cyclization   D Intermediate 3: 5-(4-fluorophenyl)isoxazole-3-carboxylic acid C->D  Step 3: Saponification   E Final Product: [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid D->E  Step 4: Arndt-Eistert Homologation  

Caption: Figure 1: Overall Synthetic Workflow

Part 1: Claisen Condensation to Form the β-Diketone Backbone

Principle of the Reaction: The synthesis initiates with a crossed Claisen condensation. This reaction forms a carbon-carbon bond by acylating the enolate of 4'-fluoroacetophenone with diethyl oxalate[3]. Sodium ethoxide, a strong base, is used to deprotonate the α-carbon of the ketone, generating a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyls of diethyl oxalate, leading to the formation of the key 1,3-dicarbonyl intermediate, ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. This intermediate is the direct precursor for the subsequent heterocyclization.

Experimental Protocol: Synthesis of Intermediate 1
  • Reagent Preparation: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), prepare a solution of sodium ethoxide by carefully adding sodium metal (1.1 eq.) to absolute ethanol (150 mL) in portions. Allow the mixture to cool to room temperature.

  • Reaction Initiation: To the stirred sodium ethoxide solution, add a mixture of 4'-fluoroacetophenone (1.0 eq.) and diethyl oxalate (1.1 eq.) dropwise over 30 minutes.

  • Reaction Execution: After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 78°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

  • Work-up and Isolation: Cool the mixture in an ice bath and slowly acidify by adding 2M hydrochloric acid (HCl) until the pH is ~2-3. A yellow precipitate should form.

  • Purification: Filter the crude solid product, wash thoroughly with cold water, and then a small amount of cold ethanol. Dry the solid under vacuum. The product can be further purified by recrystallization from ethanol to yield Intermediate 1 as a pale-yellow solid.

ReagentFormulaMW ( g/mol )EquivalentsAmount (for 10g scale)
4'-FluoroacetophenoneC₈H₇FO138.141.010.0 g
Diethyl OxalateC₆H₁₀O₄146.141.111.6 g (10.9 mL)
Sodium MetalNa22.991.11.83 g
Absolute EthanolC₂H₅OH46.07Solvent150 mL

Part 2: Isoxazole Ring Formation via Cyclization

Principle of the Reaction: This critical step involves the construction of the isoxazole heterocycle. The 1,3-dicarbonyl system of Intermediate 1 reacts with hydroxylamine (NH₂OH) in a condensation reaction[1][4]. The reaction proceeds via initial formation of an oxime at one of the carbonyl carbons, followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic isoxazole ring. The regioselectivity of this reaction is crucial; under neutral or slightly acidic conditions, the reaction typically yields the 5-aryl-3-ester substituted isoxazole as the major product.

Cyclization_Mechanism Figure 2: Isoxazole Formation Mechanism cluster_0 1,3-Diketone + Hydroxylamine cluster_1 Oxime Formation & Cyclization cluster_2 Dehydration to Aromatic Isoxazole Int1 Intermediate 1 Oxime Oxime Intermediate Int1->Oxime NH2OH + NH₂OH∙HCl Cyclized Cyclized Hemiaminal Oxime->Cyclized Intramolecular Attack Int2 Intermediate 2 Cyclized->Int2 - H₂O (Dehydration)

Caption: Figure 2: Isoxazole Formation Mechanism

Experimental Protocol: Synthesis of Intermediate 2
  • Setup: In a 250 mL round-bottom flask, dissolve Intermediate 1 (1.0 eq.) in ethanol (100 mL).

  • Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.) to the solution.

  • Reaction: Heat the mixture to reflux for 3-5 hours. Monitor the disappearance of the starting material by TLC (hexane:ethyl acetate 7:3).

  • Isolation: After completion, cool the reaction mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.

  • Work-up: Pour the concentrated mixture into 200 mL of ice-cold water. A white or off-white solid will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with copious amounts of water, and dry. Recrystallization from an ethanol/water mixture will afford pure Intermediate 2, ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate.

Part 3: Saponification to the Carboxylic Acid

Principle of the Reaction: The third step is a standard ester hydrolysis, or saponification, to convert the ethyl ester of Intermediate 2 into the corresponding carboxylic acid (Intermediate 3)[5]. This is achieved using a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH). Care must be taken, as harsh basic conditions or prolonged heating can potentially lead to the cleavage of the isoxazole N-O bond, which is the ring's point of greatest lability[5][6]. Using a mixed solvent system like tetrahydrofuran (THF) and water at mild temperatures helps to ensure clean conversion without degrading the heterocyclic core.

Experimental Protocol: Synthesis of Intermediate 3
  • Setup: Dissolve Intermediate 2 (1.0 eq.) in a mixture of THF (50 mL) and water (25 mL) in a 250 mL round-bottom flask.

  • Hydrolysis: Add lithium hydroxide monohydrate (2.0 eq.) to the solution and stir vigorously at room temperature for 12-18 hours, or until TLC analysis (hexane:ethyl acetate 1:1, with a drop of acetic acid) indicates complete consumption of the starting material.

  • Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with 50 mL of water and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material.

  • Precipitation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 2M HCl. A white precipitate of the carboxylic acid will form.

  • Isolation: Stir the suspension in the ice bath for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold water and dry under high vacuum to yield Intermediate 3.

Part 4: Arndt-Eistert Homologation to the Final Product

Principle of the Reaction: The final transformation is a chain extension, or homologation, which converts the carboxylic acid of Intermediate 3 into the target acetic acid derivative. The Arndt-Eistert synthesis is a classic and effective method for this one-carbon insertion. The process involves three distinct stages:

  • Conversion of the carboxylic acid to an acid chloride.

  • Reaction with diazomethane to form a diazoketone intermediate.

  • A silver-catalyzed Wolff rearrangement of the diazoketone, which expels N₂ gas and generates a ketene. This highly reactive ketene is immediately trapped by water to produce the final carboxylic acid.

CRITICAL SAFETY NOTE: Diazomethane is highly toxic and explosive. This procedure must be performed by trained personnel in a well-ventilated fume hood using appropriate safety equipment, including diazomethane-specific glassware. Safer alternatives like (trimethylsilyl)diazomethane may be considered.

Arndt_Eistert Figure 3: Arndt-Eistert Homologation Workflow A Intermediate 3 (Carboxylic Acid) B Acid Chloride A->B SOCl₂ C Diazoketone B->C CH₂N₂ D Final Product (Acetic Acid) C->D Ag₂O, H₂O (Wolff Rearrangement)

Caption: Figure 3: Arndt-Eistert Homologation Workflow

Experimental Protocol: Synthesis of [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid
  • Acid Chloride Formation: In a flame-dried flask under an inert atmosphere, suspend Intermediate 3 (1.0 eq.) in thionyl chloride (SOCl₂, 5.0 eq.). Add a catalytic amount of dimethylformamide (DMF, 1 drop). Heat the mixture to 60°C for 2 hours. After cooling, remove the excess SOCl₂ under high vacuum to yield the crude acid chloride, which is used immediately in the next step.

  • Diazoketone Formation: Dissolve the crude acid chloride in anhydrous diethyl ether (50 mL) and cool to 0°C. Slowly add an ethereal solution of diazomethane (approx. 0.4 M, 2.5 eq.) dropwise until a faint yellow color persists and nitrogen evolution ceases. Stir at 0°C for 1 hour, then let it stand at room temperature for 2 hours. Carefully quench any excess diazomethane by adding a few drops of acetic acid.

  • Wolff Rearrangement: To a separate flask containing a stirred suspension of silver(I) oxide (Ag₂O, 0.1 eq.) in a mixture of 1,4-dioxane (60 mL) and water (20 mL) heated to 60°C, add the diazoketone solution from the previous step dropwise over 1 hour.

  • Reaction Completion: After the addition is complete, continue heating and stirring for an additional 2 hours.

  • Work-up and Purification: Cool the mixture, filter through a pad of Celite to remove the silver catalyst, and concentrate the filtrate. Dissolve the residue in ethyl acetate, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. The crude product can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the final product, [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid.

Troubleshooting and Field-Proven Insights

  • Low Yield in Cyclization (Step 2): Incomplete cyclization can lead to a mixture of isoxazole, isoxazoline, and oxime byproducts[7]. Ensure the reaction goes to completion by monitoring with TLC. Using a stronger base or adjusting the pH can sometimes favor the complete dehydration to the aromatic isoxazole.

  • Purification Challenges: The intermediates and final product may have similar polarities to side products. Careful selection of eluent systems for column chromatography is critical. A gradient elution is often more effective than an isocratic one[7].

  • Ring Instability (Step 3): If ring opening is observed during saponification, switch to milder conditions. Use LiOH instead of NaOH or KOH, run the reaction at 0°C or room temperature, and carefully monitor the reaction time to avoid over-exposure to the basic medium[5].

References

  • BenchChem. (2025).
  • Der Pharma Chemica. (2016).
  • Current Trends in Biotechnology and Pharmacy. (2022).
  • Beyzaei, H., et al. (2018). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC.
  • Nakamura, A., et al. (2023).
  • Royal Society of Chemistry. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
  • BenchChem. (2025). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability.
  • BenchChem. (2025).
  • PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab.
  • ResearchGate. (2017). How to hydrolyze ester in presence of isoxazole moiety?.
  • Cambridge University Press. (n.d.).

Sources

Protocol for the Efficient Esterification of [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Introduction: The Significance of Isoxazole Esters

The [5-(4-fluorophenyl)isoxazol-3-yl]acetic acid moiety is a key structural component in various pharmacologically active compounds. Its esters are often crucial intermediates in the synthesis of more complex molecules, serving to protect the carboxylic acid functionality or to modulate the pharmacokinetic properties of a final drug substance, such as its lipophilicity and cell membrane permeability. The successful and high-yielding esterification of this substrate is, therefore, a critical step in many synthetic routes within medicinal chemistry and drug development.

This application note provides a detailed, field-proven protocol for the esterification of [5-(4-fluorophenyl)isoxazol-3-yl]acetic acid using a classic Fischer-Speier esterification approach. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental guide, and offer insights into process optimization and characterization of the final product.

The Underlying Chemistry: Fischer-Speier Esterification

The Fischer-Speier esterification is an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol. The reaction is an equilibrium process, and to achieve high yields of the desired ester, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, and/or by removing the water that is formed as a byproduct.

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., sulfuric acid), which activates the carbonyl carbon towards nucleophilic attack by the alcohol. A series of proton transfers and the subsequent elimination of a water molecule lead to the formation of the ester.

Experimental Protocol: Synthesis of Methyl [5-(4-Fluorophenyl)isoxazol-3-yl]acetate

This protocol details the synthesis of the methyl ester as a representative example. The same principles can be applied for the synthesis of other alkyl esters (e.g., ethyl, propyl) by substituting the corresponding alcohol.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )AmountMoles (mmol)Notes
[5-(4-Fluorophenyl)isoxazol-3-yl]acetic acidC₁₁H₈FNO₃221.192.21 g10.0Starting material
Methanol (Anhydrous)CH₃OH32.0450 mL~1235Reagent and solvent; use of anhydrous grade is crucial.
Sulfuric Acid (Concentrated)H₂SO₄98.080.5 mL~9.2Catalyst; handle with extreme care.
Saturated Sodium Bicarbonate SolutionNaHCO₃-~100 mL-For neutralization.
Ethyl AcetateC₄H₈O₂88.11~150 mL-For extraction.
BrineNaCl (aq)-~50 mL-For washing the organic layer.
Anhydrous Magnesium SulfateMgSO₄120.37~5 g-For drying the organic layer.
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add [5-(4-fluorophenyl)isoxazol-3-yl]acetic acid (2.21 g, 10.0 mmol).

  • Addition of Alcohol: Add anhydrous methanol (50 mL) to the flask and stir the mixture until the starting material is fully dissolved.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.5 mL) to the stirring solution. An exotherm may be observed. This step should be performed in a fume hood.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 65 °C for methanol) and maintain this temperature for 4-6 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a solution of the starting material for comparison. Use a mobile phase of 30% ethyl acetate in hexanes. The product ester will have a higher Rf value than the starting carboxylic acid.

  • Workup - Quenching and Neutralization: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (100 mL). Caution: CO₂ evolution (effervescence) will occur. Stir until the bubbling ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL) to remove any remaining water-soluble impurities.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter the mixture to remove the drying agent.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent, or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Expected Yield and Characterization
  • Expected Yield: 85-95%

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals for the aromatic protons, the isoxazole proton, the methylene protons adjacent to the ester, and the methyl group of the ester.

  • IR (ATR, cm⁻¹): A strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretch of the ester.

Visualizing the Process

Experimental Workflow

Esterification_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification start [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid reagents Add Methanol (solvent) & H₂SO₄ (catalyst) start->reagents reflux Heat to Reflux (4-6h) reagents->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temp. monitor->cool quench Quench with NaHCO₃ (aq) cool->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry with MgSO₄ wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify (Chromatography/ Recrystallization) evaporate->purify end_product Methyl [5-(4-Fluorophenyl)isoxazol-3-yl]acetate purify->end_product

Caption: Workflow for the esterification of [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid.

Reaction Mechanism

Fischer_Esterification_Mechanism rcooh Carboxylic Acid protonated_acid Protonated Acid rcooh->protonated_acid 1. Protonation h_plus H⁺ tetrahedral_intermediate Tetrahedral Intermediate protonated_acid->tetrahedral_intermediate 2. Nucleophilic Attack roh Alcohol (R'OH) roh->tetrahedral_intermediate protonated_intermediate Protonated Intermediate tetrahedral_intermediate->protonated_intermediate 3. Proton Transfer ester_h2o Ester + H₂O protonated_intermediate->ester_h2o 4. Elimination of H₂O h_plus_out H⁺ ester_h2o->h_plus_out

Caption: Mechanism of the Fischer-Speier Esterification.

Troubleshooting and Key Considerations

  • Low Yield: If the yield is lower than expected, ensure that anhydrous alcohol was used, as water can shift the equilibrium back towards the starting materials. The reaction time can also be extended.

  • Incomplete Reaction: If TLC analysis shows a significant amount of starting material remaining, a small amount of additional sulfuric acid can be added, and the reflux can be continued for a few more hours.

  • Side Reactions: While the isoxazole ring is generally stable under these conditions, prolonged exposure to strong acid and high temperatures could potentially lead to degradation. Therefore, it is important to monitor the reaction and avoid unnecessarily long reaction times.

  • Safety: Concentrated sulfuric acid is highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and always used in a chemical fume hood.

Conclusion

The Fischer-Speier esterification is a reliable and scalable method for the synthesis of esters from [5-(4-fluorophenyl)isoxazol-3-yl]acetic acid. By following the detailed protocol and understanding the underlying chemical principles, researchers can consistently achieve high yields of the desired product, facilitating the advancement of their synthetic and drug discovery programs.

References

  • Fischer, E., Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258. [Link]

  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Pawar, S. D., et al. (2019). Synthesis, characterization, and biological evaluation of novel isoxazole derivatives. Journal of Heterocyclic Chemistry, 56(5), 1547-1555. [Link] (Note: This reference provides context on isoxazole chemistry, not a direct protocol for the specified esterification).

Reaction conditions for coupling [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid with amines

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals focusing on the derivatization of [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid . The guide prioritizes reproducibility, scalability, and mechanistic understanding.

Introduction & Chemical Context

The [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid scaffold is a critical intermediate in medicinal chemistry, frequently appearing in COX-2 inhibitors, immunomodulators, and p38 MAP kinase inhibitors.

While the acetic acid side chain (


) insulates the carboxyl group from the direct electron-withdrawing effects of the isoxazole ring, this substrate presents specific physicochemical challenges:
  • Solubility: The lipophilic 4-fluorophenyl-isoxazole core often leads to poor solubility in standard ether/hydrocarbon solvents, necessitating polar aprotic solvents (DMF, DMSO) or halogenated solvents (DCM).

  • Base Sensitivity: While the isoxazole ring is generally stable, it can undergo ring cleavage (reductive opening) under harsh basic or reducing conditions.[1] Mild bases (DIPEA, TEA) are preferred over strong inorganic bases.

  • Aggregation: The planar aromatic system can lead to

    
    -
    
    
    
    stacking, occasionally slowing reaction kinetics by sequestering the substrate.

This guide outlines three validated protocols ranging from high-throughput discovery (HATU) to scalable process chemistry (Acid Chloride).

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal coupling strategy for your specific amine partner and scale.

ProtocolSelection Start Start: Define Reaction Scale & Amine Type ScaleCheck Is Scale > 10 grams? Start->ScaleCheck AmineCheck Is Amine Sterically Hindered or Electron Deficient? ScaleCheck->AmineCheck No MethodB Method B: Acid Chloride (SOCl2) (Cost-Effective, Scale-Up) ScaleCheck->MethodB Yes GreenCheck Is 'Green Chemistry' a Priority? AmineCheck->GreenCheck No (Primary alkyl amines) MethodA Method A: HATU/DIPEA (High Yield, Discovery Scale) AmineCheck->MethodA Yes (Anilines, sec-amines) GreenCheck->MethodA No (Standard) MethodC Method C: T3P or Mixed Anhydride (Low Epimerization, Mild) GreenCheck->MethodC Yes

Figure 1: Decision tree for selecting the appropriate amide coupling protocol based on scale and substrate properties.

Detailed Experimental Protocols

Method A: High-Efficiency HATU Coupling (Discovery Scale)

Best for: Milligram to gram scale, valuable amines, and hindered substrates. Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazole active ester), accelerating the reaction while minimizing racemization (though less relevant for this achiral acid).

Reagents:

  • Substrate: [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Coupling Agent: HATU (1.1 – 1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 – 3.0 equiv)
    
  • Solvent: Anhydrous DMF or DMF/DCM (1:1)

Step-by-Step Protocol:

  • Preparation: Dissolve [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid (1.0 equiv) in anhydrous DMF (

    
     concentration). Note: Ensure the acid is fully solubilized before proceeding; mild sonication may be required.
    
  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv) at

    
     under nitrogen. Stir for 15–30 minutes. The solution typically turns yellow/orange, indicating active ester formation.
    
  • Coupling: Add the amine (1.1 equiv) dropwise. Allow the reaction to warm to room temperature (RT) and stir for 2–4 hours.

  • Monitoring: Monitor by LC-MS. The active ester intermediate may be visible; wait for full conversion to the product mass.

  • Work-up: Dilute with EtOAc, wash with saturated

    
     (
    
    
    
    ), water (
    
    
    ), and brine (
    
    
    ). The water washes are critical to remove DMF and tetramethylurea byproducts.
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc).
    
Method B: Acid Chloride Activation (Process/Scale-Up)

Best for: Multi-gram scale, cost-sensitivity, and non-sensitive amines. Mechanism: Conversion to the acid chloride using Thionyl Chloride (


), followed by nucleophilic acyl substitution.

Reagents:

  • Substrate: 1.0 equiv

  • Activator: Thionyl Chloride (2.0 – 5.0 equiv) or Oxalyl Chloride (1.2 equiv + cat. DMF)

  • Base: Triethylamine (

    
    ) or Pyridine
    
  • Solvent: DCM or Toluene (for activation); DCM or THF (for coupling)

Step-by-Step Protocol:

  • Activation: Suspend the acid (1.0 equiv) in anhydrous DCM or Toluene. Add Thionyl Chloride (3.0 equiv) and a catalytic drop of DMF.

  • Reflux: Heat to reflux (

    
     for DCM, 
    
    
    
    for Toluene) for 1–2 hours. Gas evolution (
    
    
    ,
    
    
    ) will occur.
  • Isolation of Intermediate: Evaporate the solvent and excess

    
    in vacuo to dryness. Co-evaporate with Toluene (
    
    
    
    ) to remove trace
    
    
    . The residue is the crude acid chloride (usually a solid or thick oil).
  • Coupling: Redissolve the acid chloride in anhydrous DCM. Cool to

    
    .
    
  • Addition: Add the amine (1.1 equiv) and

    
     (2.0 equiv) slowly. The reaction is exothermic.[]
    
  • Completion: Stir at RT for 1 hour. Quench with water and separate layers.

Method C: T3P (Propylphosphonic Anhydride) Coupling

Best for: Green chemistry applications, simple work-up (water-soluble byproducts), and preventing epimerization if the amine is chiral.

Protocol Summary:

  • Dissolve Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF.

  • Add Base (Pyridine or DIPEA, 3.0 equiv).

  • Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise at

    
    .
    
  • Stir at RT for 12 hours.

  • Work-up: Wash with water,

    
    , and brine. No column chromatography is often needed if conversion is high.
    

Mechanistic Insight & Troubleshooting

The reaction pathway for Method A (HATU) is visualized below to aid in troubleshooting "stalled" reactions.

ReactionMechanism Acid Isoxazole Acid (Starting Material) Deprotonation Carboxylate Anion Acid->Deprotonation + DIPEA ActiveEster O-At Active Ester (Reactive Intermediate) Deprotonation->ActiveEster + HATU (Fast Step) Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral + Amine (Rate Determining) Product Final Amide Tetrahedral->Product - HOAt

Figure 2: Mechanistic pathway for HATU-mediated coupling. The formation of the Active Ester is generally fast; steric bulk on the amine usually slows the step to the Tetrahedral Intermediate.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Yield (<40%) Poor solubility of acid in DCM/THF.Switch solvent to DMF or NMP. Ensure acid is fully dissolved before adding HATU.
No Reaction Amine is an HCl salt and wasn't neutralized.Ensure at least 1 extra equivalent of DIPEA is added to free the amine base.
Byproduct Formation Guanidinium formation (Amine reacting with HATU).Critical: Pre-activate the acid with HATU/DIPEA for 15 mins before adding the amine.
Sticky/Oily Product Residual DMF or Tetramethylurea.Perform rigorous water washes (

) or use lyophilization if stable.

Quantitative Performance Data

Typical yields expected for [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid couplings based on amine class:

Amine ClassMethod A (HATU) YieldMethod B (SOCl2) YieldNotes
Primary Alkyl (e.g., Benzylamine)85 - 95%80 - 90%Very rapid; Method B is more economical.
Secondary Acyclic (e.g., Diethylamine)75 - 85%70 - 80%Steric hindrance may require longer reaction times.
Anilines (Electron Deficient)60 - 75%75 - 85%Method B (Acid Chloride) is often superior for weak nucleophiles.
Heterocyclic (e.g., Piperazine)80 - 90%75 - 85%Watch for bis-acylation if using excess acid chloride.

References

  • Vertex Pharmaceuticals. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP. PMC. Available at: [Link]

  • Montalbetti, C.A.G.N. & Falque, V.Amide bond formation and peptide coupling. Tetrahedron, 2005, 61(46), 10827-10852. (General Review of Coupling Reagents).
  • Dunetz, J. R., et al. T3P (Propanephosphonic Acid Anhydride) for Amide Bond Formation. Organic Letters, 2011, 13, 5048-5051.[3] Available at: [Link]

  • Growingscience. Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

Sources

Preparation of valdecoxib analogues using isoxazole acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of Valdecoxib Analogues via the (5-Methyl-3-phenylisoxazol-4-yl)acetic Acid Scaffold

Executive Summary

This application note details a robust, field-validated protocol for the synthesis of valdecoxib analogues utilizing (5-methyl-3-phenylisoxazol-4-yl)acetic acid as the divergent core intermediate. While valdecoxib (Bextra) utilizes a benzenesulfonamide pharmacophore to achieve COX-2 selectivity, recent medicinal chemistry strategies employ bioisosteric replacement of the sulfonamide with substituted acetamides or acetic acid derivatives to modulate pharmacokinetic profiles and reduce adverse cardiovascular events.

This guide departs from standard "cookbook" recipes by providing a mechanistically grounded homologation strategy . We bypass low-yielding direct cycloadditions in favor of a stepwise construction (Carboxylate


 Alcohol 

Nitrile

Acetic Acid) that ensures regioisomeric purity and scalability.

Scientific Rationale & Strategic Design

The Valdecoxib-Lonazolac Hybrid Concept

Valdecoxib derives its potency from the specific spatial arrangement of two aryl rings on an isoxazole core. The C4-benzenesulfonamide is critical for hydrogen bonding within the COX-2 hydrophilic side pocket (Arg120/Tyr355).

By synthesizing the isoxazole acetic acid intermediate, researchers can access a library of "Hybrid Analogues" that bridge the structural features of Valdecoxib (3,4-diaryl architecture) and Lonazolac (isoxazole-4-acetic acid NSAID).

  • Target Scaffold: 3-phenyl-5-methylisoxazole-4-acetic acid.

  • Versatility: The carboxylic acid handle allows for rapid coupling with amines (to mimic the sulfonamide), hydrazines, or bioisosteres.

Synthetic Pathway Visualization

The following flowchart outlines the critical path from raw materials to the final analogue library.

G Start Benzaldehyde (Precursor) Oxime Benzaldoxime Start->Oxime NH2OH·HCl NitrileOxide Benzonitrile Oxide (In Situ) Oxime->NitrileOxide NCS / Et3N Cycloadd [3+2] Cycloaddition (Ethyl Acetoacetate) NitrileOxide->Cycloadd Ester Isoxazole-4-Carboxylate Cycloadd->Ester Regioselective Alcohol Isoxazole-4-Methanol (Reduction) Ester->Alcohol LiAlH4 Nitrile Isoxazole-4-Acetonitrile (Homologation) Alcohol->Nitrile 1. SOCl2 2. NaCN Acid (5-Methyl-3-phenylisoxazol-4-yl) acetic Acid (KEY INTERMEDIATE) Nitrile->Acid Hydrolysis Amide Valdecoxib Analogues (Amides/Esters) Acid->Amide Coupling (EDC/HOBt)

Figure 1: Stepwise homologation strategy for high-purity synthesis of the isoxazole acetic acid core.

Detailed Experimental Protocols

Phase 1: Construction of the Isoxazole Core

Objective: Synthesize ethyl 5-methyl-3-phenylisoxazole-4-carboxylate via [3+2] cycloaddition. Direct synthesis of the acetic acid via levulinic acid often yields regioisomeric mixtures; this ester route is definitive.

Reagents:

  • Benzaldehyde oxime (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Ethyl acetoacetate (1.2 eq)

  • Sodium ethoxide (NaOEt) or Triethylamine (Et3N)

  • Solvent: DMF or Chloroform

Protocol:

  • Chlorination: Dissolve benzaldehyde oxime (10 mmol) in DMF (20 mL). Add NCS (11 mmol) portion-wise at 0°C. Stir for 1 hour to generate benzohydroximoyl chloride.

    • Checkpoint: Monitor by TLC.[1] The disappearance of oxime indicates conversion.

  • Enolate Formation: In a separate vessel, treat ethyl acetoacetate (12 mmol) with NaOEt (12 mmol) in EtOH to generate the enolate.

  • Cycloaddition: Add the benzohydroximoyl chloride solution dropwise to the enolate solution at 0°C.

  • Workup: Stir at room temperature for 12 hours. Pour into ice water. Extract with ethyl acetate.[2]

  • Purification: Recrystallize from ethanol.

    • Expected Yield: 75-85%

    • Product: Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.[1]

Phase 2: Homologation to Isoxazole Acetic Acid

Objective: Convert the C4-ester to the C4-acetic acid (adding one carbon). This is the critical "Analogue Scaffold."

Step A: Reduction to Alcohol

  • Suspend LiAlH4 (1.5 eq) in dry THF under Argon.

  • Add the isoxazole ester (from Phase 1) in THF dropwise at 0°C.

  • Quench via Fieser method (Water, 15% NaOH, Water). Filter and concentrate.

    • Product: (5-methyl-3-phenylisoxazol-4-yl)methanol.

Step B: Chlorination & Cyanation

  • Dissolve the alcohol in DCM. Add Thionyl Chloride (SOCl2, 1.2 eq) dropwise. Reflux for 2 hours. Evaporate to dryness to get the chloride.

  • Dissolve the crude chloride in DMSO. Add Sodium Cyanide (NaCN, 1.5 eq). Caution: Highly Toxic.

  • Stir at 60°C for 4 hours. Quench with water, extract with ether.

    • Product: (5-methyl-3-phenylisoxazol-4-yl)acetonitrile.

Step C: Hydrolysis to the Acid

  • Reflux the nitrile in 6M HCl/Acetic Acid (1:1) for 6 hours.

  • Cool to precipitate the crude acid. Recrystallize from Ethanol/Water.

    • Final Intermediate:(5-Methyl-3-phenylisoxazol-4-yl)acetic acid .

    • Validation: 1H NMR (DMSO-d6): δ 12.5 (s, 1H, COOH), 7.4-7.8 (m, 5H, Ar), 3.45 (s, 2H, CH2), 2.45 (s, 3H, CH3).

Phase 3: Generation of Valdecoxib Analogues

Objective: Couple the acid with various amines to create a library of bioisosteres.

General Coupling Protocol:

  • Dissolve (5-methyl-3-phenylisoxazol-4-yl)acetic acid (1.0 eq) in dry DMF.

  • Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 mins to activate.

  • Add the requisite Amine (e.g., 4-aminosulfonamide, aniline, or alkyl amine) (1.1 eq) and DIPEA (2.0 eq).

  • Stir at RT for 12-24 hours.

  • Isolation: Dilute with water. If solid precipitates, filter.[1] If oil, extract with EtOAc and wash with 1N HCl and NaHCO3.

Data Summary & Structure-Activity Relationship (SAR)

The following table summarizes expected outcomes for common analogues derived from this scaffold, based on known SAR data for diarylisoxazoles [1, 2].

Analogue IDR-Group (Amide)Structural MotifPredicted COX-2 SelectivityNotes
VA-01 -NH-Ph-SO2NH2Valdecoxib HybridHigh"Parecoxib-like" linkage; high potency expected.
VA-02 -NH-Ph-FFluorophenylModerateLipophilic; good bioavailability but lower selectivity.
VA-03 -NH-NH2HydrazideLow-ModeratePotential for further derivatization (Schiff bases).
VA-04 -O-EtEthyl EsterN/A (Prodrug)Rapidly hydrolyzed in vivo to the active acid.

Troubleshooting & Critical Parameters

  • Regioselectivity in Phase 1: The reaction of benzohydroximoyl chloride with ethyl acetoacetate is highly regioselective for the 3-phenyl-5-methyl isomer. If the 3-methyl-5-phenyl isomer is observed, check the order of addition and ensure the nitrile oxide is generated slowly in the presence of the enolate.

  • Cyanation Safety: When performing the NaCN step (Phase 2, Step B), ensure the reaction mixture is basic (pH > 9) before disposal to prevent HCN gas evolution. Use bleach to quench cyanide waste.

  • Activation: If EDC coupling yields are low (<50%), switch to HATU coupling for sterically hindered amines (e.g., ortho-substituted anilines).

References

  • Talley, J. J., et al. (2000). "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2."[3][4] Journal of Medicinal Chemistry.

  • Perrone, M. G., et al. (2010). "Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases." Journal of Medicinal Chemistry.

  • Waldo, J. P., & Larock, R. C. (2007).[5] "The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib." Journal of Organic Chemistry.

  • Scilimati, A., et al. (2010). "Synthesis and biological evaluation of novel isoxazole derivatives as COX-1/COX-2 inhibitors." Bioorganic & Medicinal Chemistry.

  • Chandra, et al. (2013). "5-Methyl-3-phenylisoxazole-4-carboxylic acid." Acta Crystallographica Section E.

Sources

Functionalization of the acetic acid side chain in isoxazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of Isoxazole-Acetic Acid Derivatives

Strategic Overview

Isoxazole-acetic acid derivatives (e.g., isoxazole-4-acetic acid) represent a privileged scaffold in medicinal chemistry, serving as core pharmacophores in COX-2 inhibitors (Valdecoxib analogs), beta-lactamase inhibitors, and NMDA receptor agonists (Ibotenic acid analogs).

However, the chemical manipulation of the acetic acid side chain presents a dichotomy of reactivity:

  • The Carbonyl Handle: The carboxylic acid is readily available for coupling but prone to racemization (if alpha-substituted) and decarboxylation under thermal stress.

  • The Isoxazole Core: The N-O bond is a "latent" 1,3-dicarbonyl equivalent. It is chemically robust against oxidation and mild acid/base but extremely labile to catalytic hydrogenation and reducing metals (Fe, Zn).

This guide provides three validated protocols to functionalize the side chain while preserving the heterocyclic core integrity.

Critical Control Points (The "Why" Behind the Protocols)

ParameterRisk FactorMitigation Strategy
Reduction N-O bond cleavage to

-amino enones.
AVOID:

, Raney Ni,

. USE: Hydride reductions (

) or chemical selectivity.
Acidity

-Methylene protons are acidic (

for esters).
Use non-nucleophilic bases (LiHMDS) at -78°C to prevent polymerization or ring fragmentation (isoxazole

nitrile).
Coupling Epimerization of

-chiral centers.
USE: T3P (Propylphosphonic anhydride) over EDC/HOBt for lower epimerization rates and easier workup.

Validated Protocols

Protocol A: High-Fidelity Amide Coupling via T3P

Target: Conversion of Isoxazole-acetic acid to Amides without Epimerization.

Rationale: Standard carbodiimide couplings (EDC/DCC) often require HOBt/HOAt to suppress racemization and leave urea byproducts that are difficult to remove. T3P (Propylphosphonic anhydride) is chosen here as a "green" reagent that drives the reaction to completion with water-soluble byproducts, ideal for late-stage functionalization.

Materials:

  • Isoxazole-4-acetic acid derivative (1.0 equiv)

  • Amine partner (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DCM (Dry).

Step-by-Step Methodology:

  • Dissolution: Charge the isoxazole acid (1.0 equiv) and amine (1.1 equiv) into a reactor containing dry EtOAc (10 mL/g of substrate).

  • Base Addition: Cool the mixture to 0°C. Add DIPEA (3.0 equiv) dropwise. Stir for 10 minutes.

  • Activation: Add T3P solution (1.5 equiv) dropwise over 5 minutes. Note: The reaction is exothermic; maintain internal temp < 10°C.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor by LC-MS (Target mass + Amine mass - 18).

  • Workup (Self-Validating):

    • Add water (equal volume).[1]

    • Separate phases. Wash organic layer with 0.5 M NaOH (removes unreacted acid and T3P byproducts) and then 0.5 M HCl (removes unreacted amine).

    • Dry over

      
       and concentrate.
      
  • Result: High purity amide (>95%) usually requiring no chromatography.[2]

Protocol B: -Alkylation via Enolate Chemistry

Target: Introduction of substituents at the methylene position (Side chain diversification).

Rationale: Direct alkylation of the acid requires a dianion and is harsh. This protocol uses the ester intermediate. We utilize LiHMDS (Lithium Hexamethyldisilazide) because it is bulky and non-nucleophilic, preventing attack on the isoxazole ring nitrogen or C=N bond.

Materials:

  • Methyl isoxazole-4-acetate (1.0 equiv)

  • Alkyl Halide (e.g., MeI, Benzyl Bromide) (1.2 equiv)

  • LiHMDS (1.0 M in THF) (1.1 equiv)

  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • Cryogenic Setup: Flame-dry a round-bottom flask under Argon. Add Methyl isoxazole-4-acetate and THF (0.2 M concentration). Cool to -78°C (Dry ice/Acetone).

  • Deprotonation: Add LiHMDS (1.1 equiv) dropwise over 15 minutes. The solution may turn yellow/orange (enolate formation). Stir at -78°C for 30 minutes.

    • Critical Check: Do not let temperature rise above -60°C to avoid ring opening or Claisen self-condensation.

  • Alkylation: Add the Alkyl Halide (1.2 equiv) neat or in minimal THF dropwise.

  • Warm-up: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

  • Quench: Quench with saturated

    
     solution.
    
  • Purification: Extract with EtOAc. Flash chromatography is usually required to separate mono-alkylated product from dialkylated byproducts (if the electrophile is small like MeI).

Protocol C: The Curtius Rearrangement (Scaffold Hopping)

Target: Converting the Acetic Acid side chain to a Methylamine or Urea.

Rationale: This reaction excises the carbonyl carbon, converting


 to 

. It is a powerful tool to access isoxazole-amines. DPPA (Diphenylphosphoryl azide) is used to generate the acyl azide in situ, avoiding the isolation of explosive azide intermediates.

Materials:

  • Isoxazole-4-acetic acid (1.0 equiv)

  • DPPA (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Trapping Nucleophile: tert-Butanol (excess) for Boc-protection, or Benzyl Alcohol.

  • Solvent: Toluene (anhydrous).

Step-by-Step Methodology:

  • Acyl Azide Formation: Dissolve acid (1.0 equiv) and TEA (1.2 equiv) in Toluene. Add DPPA (1.1 equiv) at 0°C. Stir at 0°C for 1 hour, then RT for 1 hour.

  • Rearrangement: Heat the mixture to 80°C . Evolution of

    
     gas will be observed.[3]
    
    • Mechanism:[3][4][5][6][7][8][9][10] The acyl azide rearranges to an Isocyanate (

      
      ).[3][6][8][11][12]
      
  • Trapping:

    • For Carbamate (Protected Amine): Ensure excess alcohol (e.g., t-BuOH) is present. Reflux for 4-12 hours.

    • For Urea: Add an amine (

      
      ) to the isocyanate intermediate at RT.
      
  • Workup: Cool, dilute with EtOAc, wash with

    
    .
    
  • Deprotection (Optional): If t-BuOH was used, treat the resulting Boc-amine with TFA/DCM to yield the primary amine salt.

Comparative Data & Selection Guide

Reaction ClassReagent of ChoiceKey AdvantageMajor Limitation
Amide Coupling T3P Water-soluble byproducts; Low epimerization.[9]More expensive than EDC; requires base.
Esterification

/ MeOH
Quantitative yield; simple.Generates HCl (incompatible with acid-sensitive groups).

-Alkylation
LiHMDS Steric bulk prevents ring attack.Requires cryogenic conditions (-78°C).
Reduction

Preserves Isoxazole N-O bond.Cannot reduce esters to alcohols easily (requires

).

Visual Workflows

Figure 1: Functionalization Decision Tree

IsoxazoleFunctionalization Start Isoxazole-Acetic Acid TargetAmide Target: Amide Start->TargetAmide TargetAlkyl Target: Alpha-Alkyl Start->TargetAlkyl TargetAmine Target: Amine/Urea Start->TargetAmine ProcessT3P Protocol A: T3P Coupling (No Epimerization) TargetAmide->ProcessT3P ProcessEnolate Protocol B: Esterification -> LiHMDS Enolate TargetAlkyl->ProcessEnolate ProcessCurtius Protocol C: Curtius Rearrangement (DPPA) TargetAmine->ProcessCurtius ProdAmide Isoxazole-Amide ProcessT3P->ProdAmide ProdAlkyl Alpha-Substituted Isoxazole ProcessEnolate->ProdAlkyl ProdAmine Isoxazole-Amine (Chain Shortened) ProcessCurtius->ProdAmine

Caption: Decision matrix for isoxazole side-chain modification based on target functionality.

Figure 2: Protocol A (T3P) Mechanism & Workflow

T3P_Workflow cluster_0 T3P Activation Cycle cluster_1 Workup (Purification) Acid Isoxazole-COOH Active Activated Mixed Anhydride Acid->Active + T3P / DIPEA Base DIPEA T3P T3P Reagent Product Final Amide Active->Product + Amine Amine Amine (R-NH2) Wash1 NaOH Wash (Removes T3P byproducts) Product->Wash1 Wash2 HCl Wash (Removes excess amine) Wash1->Wash2 Pure Pure Product (Organic Layer) Wash2->Pure

Caption: T3P coupling workflow highlighting the self-purifying nature of the aqueous workup.

References

  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerizing Coupling Agent for Large-Scale Amidations. Organic Process Research & Development.

  • Pinho e Melo, T. (2005). Recent Advances in the Synthesis and Reactivity of Isoxazoles.[13] Current Organic Chemistry.

  • Shioiri, T., et al. (1972). Diphenylphosphoryl azide (DPPA). A new convenient reagent for a modified Curtius reaction. Journal of the American Chemical Society.

  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products.[14] Current Opinion in Drug Discovery & Development.

Sources

Application Notes & Protocols for the Scalable Synthesis of 5-Aryl-Isoxazol-3-yl Acetic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Aryl-isoxazol-3-yl acetic acids represent a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds.[1][2] The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, imparts unique physicochemical properties that can enhance pharmacological profiles, including improved metabolic stability and target binding affinity.[3][4] Consequently, the development of robust, efficient, and scalable synthetic methods for this class of molecules is of paramount importance to researchers in both academic and industrial settings.

This comprehensive guide provides detailed application notes and scalable protocols for the synthesis of 5-aryl-isoxazol-3-yl acetic acids. The methodologies described herein are designed to be readily adaptable for large-scale production, a critical consideration in the progression of drug candidates from discovery to clinical development. We will delve into the underlying chemical principles of the key transformations, offering insights into the rationale behind the selection of reagents and reaction conditions.

Strategic Approach to Scalable Synthesis

A robust and scalable synthesis of 5-aryl-isoxazol-3-yl acetic acids can be efficiently achieved through a multi-step sequence commencing with the construction of the isoxazole core, followed by functional group manipulations to introduce the acetic acid side chain. The cornerstone of this approach is the 1,3-dipolar cycloaddition reaction, a powerful and versatile method for the formation of five-membered heterocyclic rings.[2][3][5][6]

Our recommended synthetic strategy is a three-step process:

  • Formation of a 3-(halomethyl)-5-aryl-isoxazole intermediate via a 1,3-dipolar cycloaddition.

  • Nucleophilic substitution to introduce a cyano group, forming a (5-aryl-isoxazol-3-yl)acetonitrile.

  • Hydrolysis of the nitrile to the final carboxylic acid.

This pathway is advantageous for its use of readily available starting materials, its amenability to scale-up, and the typically high yields of each step.

Visualizing the Synthetic Workflow

The following diagram provides a high-level overview of the proposed scalable synthetic route.

G A Aryl-Substituted Alkyne C 1,3-Dipolar Cycloaddition A->C B Chloroacetaldoxime B->C D 3-(Chloromethyl)-5-aryl-isoxazole C->D Isoxazole Ring Formation E Nucleophilic Substitution (NaCN or KCN) D->E F (5-Aryl-isoxazol-3-yl)acetonitrile E->F Nitrile Formation G Hydrolysis (Acid or Base Catalyzed) F->G H 5-Aryl-isoxazol-3-yl Acetic Acid G->H Carboxylic Acid Formation

Caption: A scalable three-step synthetic workflow.

Detailed Synthetic Protocols and Mechanistic Insights

Part 1: Synthesis of 3-(Chloromethyl)-5-aryl-isoxazoles via 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition is a concerted pericyclic reaction that involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. In this synthesis, the 1,3-dipole is a nitrile oxide, generated in situ from an oxime, and the dipolarophile is an aryl-substituted alkyne. This reaction is highly efficient and regioselective, providing a direct route to the desired 3,5-disubstituted isoxazole core.[3][5]

Mechanism of Nitrile Oxide Formation and Cycloaddition:

The in situ generation of the nitrile oxide from chloroacetaldoxime is typically achieved by dehydrohalogenation with a base. The resulting nitrile oxide then readily undergoes cycloaddition with the alkyne.

G cluster_0 Nitrile Oxide Formation cluster_1 1,3-Dipolar Cycloaddition A Chloroacetaldoxime B Nitrile Oxide A->B -HCl C Base (e.g., Et3N) C->A D Nitrile Oxide F 3-(Chloromethyl)-5-aryl-isoxazole D->F E Aryl-Alkyne E->F

Caption: Key reaction mechanisms in isoxazole synthesis.

Protocol 1: Scalable Synthesis of 3-(Chloromethyl)-5-phenyl-isoxazole

This protocol is a representative example and can be adapted for various aryl-substituted alkynes.

Materials:

ReagentMolar Mass ( g/mol )Quantity (for 10g scale)Moles
Phenylacetylene102.1410.0 g0.098
Chloroacetaldoxime93.5110.0 g0.107
Triethylamine101.1915.0 mL0.108
Dichloromethane (DCM)-200 mL-

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add phenylacetylene (10.0 g, 0.098 mol) and dichloromethane (100 mL).

  • In a separate beaker, dissolve chloroacetaldoxime (10.0 g, 0.107 mol) in dichloromethane (100 mL).

  • Add the chloroacetaldoxime solution to the dropping funnel.

  • To the stirred solution of phenylacetylene, add triethylamine (15.0 mL, 0.108 mol).

  • Begin the dropwise addition of the chloroacetaldoxime solution to the reaction mixture over a period of 1 hour. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-(chloromethyl)-5-phenyl-isoxazole as a white solid.

Expected Yield: 75-85%

Characterization Data (Representative):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.80-7.78 (m, 2H), 7.50-7.45 (m, 3H), 6.80 (s, 1H), 4.65 (s, 2H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 170.5, 162.0, 130.5, 129.2, 127.0, 126.5, 98.0, 36.5.

  • MS (ESI): m/z 194.0 [M+H]⁺.

Part 2: Synthesis of (5-Aryl-isoxazol-3-yl)acetonitrile

The conversion of the chloromethyl group to a cyanomethyl group is a standard nucleophilic substitution reaction (SN2). The use of a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitates this transformation.

Protocol 2: Scalable Synthesis of (5-Phenyl-isoxazol-3-yl)acetonitrile

Materials:

ReagentMolar Mass ( g/mol )Quantity (for 10g scale)Moles
3-(Chloromethyl)-5-phenyl-isoxazole193.6210.0 g0.052
Sodium Cyanide (NaCN)49.013.0 g0.061
Dimethylformamide (DMF)-100 mL-

Procedure:

  • To a 250 mL round-bottom flask, add 3-(chloromethyl)-5-phenyl-isoxazole (10.0 g, 0.052 mol) and dimethylformamide (100 mL).

  • Add sodium cyanide (3.0 g, 0.061 mol) to the solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (300 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can often be used in the next step without further purification. If necessary, it can be purified by recrystallization from ethanol or by column chromatography.

Expected Yield: 85-95%

Part 3: Hydrolysis of (5-Aryl-isoxazol-3-yl)acetonitrile to Acetic Acid

The final step is the hydrolysis of the nitrile to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.[7][8][9][10][11] Basic hydrolysis is often preferred for its cleaner reaction profile and easier work-up.[8]

Protocol 3: Scalable Synthesis of 5-Phenyl-isoxazol-3-yl Acetic Acid

Materials:

ReagentMolar Mass ( g/mol )Quantity (for 9.5g scale)Moles
(5-Phenyl-isoxazol-3-yl)acetonitrile184.199.5 g0.052
Sodium Hydroxide (NaOH)40.006.2 g0.155
Ethanol-100 mL-
Water-50 mL-
Concentrated HCl-As needed-

Procedure:

  • To a 250 mL round-bottom flask, add (5-phenyl-isoxazol-3-yl)acetonitrile (9.5 g, 0.052 mol), ethanol (100 mL), and a solution of sodium hydroxide (6.2 g, 0.155 mol) in water (50 mL).

  • Heat the mixture to reflux and maintain for 6-8 hours. The reaction can be monitored by the evolution of ammonia gas (use wet litmus paper) and by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid.

  • A white precipitate of the carboxylic acid will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to afford the pure 5-phenyl-isoxazol-3-yl acetic acid.

Expected Yield: 80-90%

Characterization Data (Representative):

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.5 (s, 1H, COOH), 7.85-7.82 (m, 2H), 7.55-7.50 (m, 3H), 6.95 (s, 1H), 3.80 (s, 2H).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 171.0, 169.5, 161.0, 130.8, 129.5, 127.2, 126.8, 97.5, 32.0.

  • MS (ESI): m/z 204.1 [M+H]⁺.

Conclusion

The synthetic pathway detailed in these application notes provides a reliable and scalable method for the preparation of 5-aryl-isoxazol-3-yl acetic acids. By employing a 1,3-dipolar cycloaddition as the key ring-forming step, followed by straightforward functional group transformations, this strategy offers high yields and operational simplicity. The provided protocols have been designed with scalability in mind, making them suitable for the production of these valuable compounds in quantities required for advanced research and drug development.

References

  • Hernandez R., R. A., Burchell-Reyes, K., Braga, A. P. C. A., Lopez, J. K., & Forgione, P. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 12(12), 7385-7392. [Link]

  • Hernandez R., R. A., Burchell-Reyes, K., Braga, A. P. C. A., Lopez, J. K., & Forgione, P. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 12(12), 7385-7392. [Link]

  • ChemRxiv. (2023). 1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS-like Strategy for the Synthesis of Isoxazoles and Isoxazolines. [Link]

  • MDPI. (2025). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. [Link]

  • PMC. (2015). 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. [Link]

  • Filo. (2025). Question: How can you prepare acetic acid from acetonitrile?. [Link]

  • Chavan, L. N., Pashikanti, G., Goodman, M. M., & Liebeskind, L. S. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • Sørensen, U. S., Falch, E., & Krogsgaard-Larsen, P. (2000). A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids. The Journal of Organic Chemistry, 65(4), 1003–1007. [Link]

  • Shi, W., Ma, M., & Wang, J. (2005). An efficient synthesis of aryl α-keto esters. Tetrahedron Letters, 46(30), 5175-5177. [Link]

  • Obydennov, D. L., Khammatova, L. R., & Sosnovskikh, V. Y. (2017). Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine. Mendeleev Communications, 27(2), 161-163. [Link]

  • IJCRT. (2022). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. [Link]

  • Sørensen, U. S., Falch, E., & Krogsgaard-Larsen, P. (2000). A novel route to 5-substituted 3-isoxazolols. Cyclization of N, O-DiBoc beta-keto hydroxamic acids synthesized via acyl Meldrum's acids. The Journal of organic chemistry, 65(4), 1003–1007. [Link]

  • MDPI. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. [Link]

  • PMC. (2019). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. [Link]

  • IJCRT. (2022). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. [Link]

  • Obydennov, D. L., Khammatova, L. R., & Sosnovskikh, V. Y. (2017). Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine. Mendeleev Communications, 27(2), 161-163. [Link]

  • Chavan, L. N., Pashikanti, G., Goodman, M. M., & Liebeskind, L. S. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • ACG Publications. (2023). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient. [Link]

  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. [Link]

  • RSC Publishing. (2022). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. [Link]

  • Brainly.in. (2018). conversion of Acetonitrile into Acetic acid. [Link]

  • Potkin, V. I., et al. (2016). Synthesis of functional derivatives of isothiazole and isoxazole basing on (5-arylizoxazol-3-yl)- and (4,5-dichloroisothiazol-3-yl)arylmethanol. Russian Journal of Organic Chemistry, 52(8), 1188-1195. [Link]

  • PubMed. (2015). Synthesis of 5-isoxazol-3-yl-pyrimidine nucleosides as potential antileishmanial agents. [Link]

  • MDPI. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]

  • Beilstein Journal of Organic Chemistry. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. [Link]

  • The Distant Reader. (2022). Unveiling the regioselective synthesis of antiviral 5-isoxazol-5-yl-2'-deoxyuridines from the perspective of a molecular electron density theory. [Link]

  • Der Pharma Chemica. (2012). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. [Link]

  • Thieme. (2007). An Optically Active 4‐Aryl‐3,4‐dihydroisocoumarin‐3‐carboxylate. [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization of [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

The Challenge: Researchers frequently encounter solubility hysteresis with [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid. While theoretically soluble in dimethyl sulfoxide (DMSO) due to its polar isoxazole core and carboxylic acid tail, the molecule exhibits high crystal lattice energy (driven by


-

stacking of the fluorophenyl ring) and significant sensitivity to hydration.

The Solution Strategy: Successful solubilization requires overcoming the kinetic barrier of the crystal lattice without introducing water, which acts as a potent anti-solvent for this lipophilic acid. This guide prioritizes thermodynamic stability over simple kinetic dissolution.

Physicochemical Profile
PropertyValue / CharacteristicImpact on Solubility
Functional Class Aryl-isoxazole acetic acidAcidic head group, lipophilic tail.
pKa (Acid) ~4.2 - 4.5 (Carboxylic acid)Exists as neutral dimer in pure DMSO; deprotonates in basic conditions.
H-Bond Donors 1 (COOH)Prone to strong intermolecular dimerization in solid state.
H-Bond Acceptors 4 (N, O, F)Excellent target for DMSO dipole interaction.
Key Risk Hygroscopicity Absorption of atmospheric water into DMSO causes immediate precipitation.

Troubleshooting Decision Matrix (Interactive Workflow)

Follow this logic flow to diagnose your specific solubility failure.

SolubilityWorkflow Start Start: Solid Compound + DMSO DissolvedQ Did the solid dissolve completely at Room Temp (RT)? Start->DissolvedQ Cloudy Solution is Cloudy / Visible Particles DissolvedQ->Cloudy No Clear Solution is Clear DissolvedQ->Clear Yes HeatStep Step 1: Apply Heat (37-45°C) for 10 mins Cloudy->HeatStep CheckWater CRITICAL CHECK: Is DMSO old/opened? Cloudy->CheckWater If stubborn PrecipLater Issue: Precipitated after Freeze-Thaw Cycle? Clear->PrecipLater SonicateStep Step 2: Bath Sonication (35-40 kHz) for 5 mins HeatStep->SonicateStep SonicateStep->DissolvedQ Re-evaluate FreshDMSO Action: Replace with Anhydrous DMSO (>99.9%) CheckWater->FreshDMSO Yes (Water > 0.1%) FreshDMSO->HeatStep Hysteresis Diagnosis: Solubility Hysteresis (Water uptake during thaw) PrecipLater->Hysteresis Yes Success Protocol Validated: Store at -20°C (Desiccated) PrecipLater->Success No Hysteresis->HeatStep Must re-input energy

Figure 1: Decision tree for diagnosing solubility failures. Note the critical loop involving anhydrous DMSO replacement.

Tier 1: Standard Dissolution Protocol (The "Golden Path")

Objective: Prepare a stable 50 mM - 100 mM stock solution.

The Protocol[2][6][7]
  • Preparation: Calculate the required volume of DMSO.

    • Best Practice: Use Anhydrous DMSO (water content < 0.1%) packaged in septum-sealed bottles or single-use ampoules.

  • Weighing: Weigh the solid [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid into a glass vial (avoid polystyrene which can leach plasticizers in DMSO).

  • Solvent Addition (Critical Order): Add the DMSO to the solid.

    • Why? Adding solid to a fixed volume of solvent can result in volume displacement errors.

  • Vortexing: Vortex at medium speed for 30-60 seconds.

  • Visual Inspection: Hold the vial against a dark background and a light source. Look for "schlieren" lines (swirls indicating density differences) or undissolved micro-crystals.

FAQ: Why won't it dissolve immediately?

Answer: The carboxylic acid groups form strong intermolecular hydrogen bond dimers in the solid state. You must input energy to break these dimers so the DMSO dipoles can solvate the individual molecules. If it doesn't dissolve instantly, it is not necessarily insoluble; it is kinetically trapped.

Tier 2: Advanced Troubleshooting (When Standard Fails)

Issue A: "The solution is cloudy/milky."

Diagnosis: Water Contamination (The Anti-Solvent Effect). Mechanism: The fluorophenyl group is highly hydrophobic. DMSO loves water. If your DMSO has absorbed atmospheric moisture (even 1-2%), the water molecules cluster around the DMSO, reducing the "free" DMSO available to solvate your compound. The compound then aggregates via hydrophobic interactions.

Corrective Action:

  • Do not add more of the same DMSO.

  • Centrifuge the sample to pellet the solid.

  • Remove the supernatant.

  • Add fresh, unopened Anhydrous DMSO .

  • Warm to 40°C.

Issue B: "It precipitated after I took it out of the freezer."

Diagnosis: Cryoprecipitation & Hysteresis. Mechanism: DMSO freezes at 18.5°C. As it freezes, the solute is excluded from the crystal lattice, becoming locally super-concentrated until it crashes out. Upon thawing, the energy required to re-dissolve the precipitate is higher than the initial dissolution energy (hysteresis).

Corrective Action:

  • Thaw completely at Room Temperature (RT).

  • Heat: Place in a 37°C water bath for 10-15 minutes.

  • Sonicate: Use an ultrasonic bath (35-40 kHz) for 5 minutes. Note: Ensure the water bath water level matches the liquid level in your vial for maximum energy transfer.

Issue C: "I need a very high concentration (>100 mM)."

Diagnosis: Saturation Limits of the Free Acid. Corrective Action:

  • Method 1 (Thermal Shift): You can dissolve at 40°C, but be aware it may precipitate if cooled to 4°C.

  • Method 2 (In-situ Salt Formation - Chemical Assays Only): If your downstream application tolerates it, adding 1 equivalent of an organic base (like Diisopropylethylamine, DIPEA) will deprotonate the carboxylic acid (COO⁻). The ionic form is vastly more soluble in DMSO.

    • Warning: Do not use this method for cell-based assays unless you control for the toxicity of the base.

Storage & Stability Best Practices

To maintain solution integrity over months:

  • Aliquot Immediately: Do not freeze the bulk stock. Split into single-use aliquots (e.g., 20 µL or 50 µL).

  • Container Choice: Use Polypropylene (PP) or Cyclic Olefin Copolymer (COC) tubes. Avoid standard polystyrene.

  • Atmosphere: If possible, blanket the vial with Argon or Nitrogen gas before closing to exclude moisture.

  • Temperature: Store at -20°C.

    • Note: DMSO is solid at -20°C.[1] This stops chemical degradation (hydrolysis/oxidation).

Data Table: Solubility Expectations
Solvent ConditionExpected Solubility (Est.)Risk Level
Anhydrous DMSO > 50 mg/mL (~220 mM)Low
"Benchtop" DMSO (opened >1 week)< 10 mg/mLHigh (Precipitation likely)
DMSO + 10% Water < 1 mg/mLCritical (Insoluble)
DMSO + 1 eq. DIPEA > 100 mg/mLLow (Salt form)

Scientific Mechanism: Solvation Dynamics

The following diagram illustrates why water causes failure for this specific molecule type.

SolvationMechanism cluster_0 Anhydrous Environment cluster_1 Wet Environment (>1% H2O) Compound [5-(4-Fluorophenyl)...]acetic acid (Hydrophobic Tail + Acid Head) Compound->Compound Pi-Stacking & Dimerization PrecipState Precipitated State: Water-DMSO H-bonding excludes Compound Compound->PrecipState Aggregates DMSO DMSO Molecules (Dipolar Aprotic) DMSO->Compound Dipole-Dipole Interaction SolubleState Solubilized State: DMSO encapsulates Compound DMSO->SolubleState Dominates Water Water Molecules (H-Bond Network) Water->DMSO Strong H-Bonding (Preferential) Water->PrecipState Disrupts Solvation

Figure 2: Competitive solvation mechanism. Water binds DMSO more strongly than DMSO binds the lipophilic compound, forcing the compound to self-aggregate.

References & Grounding

  • Cheng, X. et al. "Stability of screening compounds in wet DMSO." Journal of Biomolecular Screening, 2003. (Demonstrates the impact of water absorption on compound precipitation).

  • Balakin, K. V. et al. "In silico prediction of drug solubility in DMSO." Journal of Chemical Information and Modeling, 2004. (Discusses the structural factors, such as carboxylic acids and rigid rings, that influence DMSO solubility).

  • Pfizer/Sigma-Aldrich Guidelines. "Handling and Storage of Chemicals: DMSO." (General industry standard for hygroscopic solvent management).

  • Valdecoxib Impurity Data. "Structure and Solubility Profiles of Isoxazole-benzenesulfonamides." (Used for structural analogy of the 4-fluorophenyl isoxazole core).

Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) for [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid and DMSO before handling.

Sources

Technical Support Center: Optimizing Yields for [5-(4-Fluorophenyl)isoxazol-3-yl]acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis and troubleshooting of [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid . This scaffold is a critical intermediate in the development of COX-2 inhibitors and other non-steroidal anti-inflammatory drugs (NSAIDs).

The guide focuses on the most robust synthetic pathway: Lateral Lithiation of 3-Methyl-5-arylisoxazoles , while addressing the critical "Regioselectivity Trap" in the precursor synthesis.

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Low Yields & Regioselectivity Issues

Executive Summary: The "Yield Trap"

Low yields in this synthesis typically stem from two distinct failure points:

  • Regiochemical Inversion (The Hidden Failure): Formation of the unwanted 3-(4-fluorophenyl)-5-methylisoxazole isomer during the precursor synthesis. This isomer does not lithiate at the methyl group to form the desired acetic acid, leading to a "dead" reaction downstream.

  • Lithiation Quenching Efficiency: Incomplete lateral lithiation of the 3-methyl group or poor CO₂ trapping due to temperature fluctuations or moisture.

Module 1: The Precursor Phase (Regioselectivity)

Objective: Synthesize pure 3-methyl-5-(4-fluorophenyl)isoxazole . Core Problem: The condensation of 1-(4-fluorophenyl)butane-1,3-dione with hydroxylamine can yield two isomers. You need the 5-aryl-3-methyl isomer, but thermodynamic conditions often favor the 3-aryl-5-methyl isomer.

Troubleshooting Workflow

Q1: My NMR shows a mixture of isomers (or the wrong one). How do I force the formation of the 3-methyl-5-(4-fluorophenyl) isomer?

Technical Insight: The regioselectivity is pH-dependent.

  • Basic Conditions (pH > 10): Favor the 3-aryl-5-methyl isomer (Unwanted). The hydroxylamine nitrogen attacks the more electrophilic carbonyl (adjacent to the aryl group) first.

  • Acidic Conditions (pH < 4): Favor the 5-aryl-3-methyl isomer (Desired). Protonation of the carbonyls shifts the electrophilicity, and the reaction kinetics favor attack at the acyl carbon (remote from the aryl group).

Corrective Protocol:

  • Reagent: Use Hydroxylamine Hydrochloride (NH₂OH[1]·HCl) directly, without neutralizing it with a base (like NaOH or Na₂CO₃).

  • Solvent: Reflux in Ethanol or Methanol .

  • Additive: If selectivity is still poor, add 1.0 eq of concentrated HCl to the reaction mixture.

  • Temperature: Maintain a steady reflux (78–80°C) for 4–6 hours.

Table 1: Regioselectivity vs. Reaction Conditions

ConditionMajor ProductYield (Typical)Suitability
NH₂OH·HCl + NaOH (Basic) 3-(4-F-Ph)-5-methylisoxazole85%INCORRECT
NH₂OH·HCl (Neutral/Mild Acid) Mixture (approx. 60:40 desired)70%⚠️ RISKY
NH₂OH·HCl + HCl (Strong Acid) 3-methyl-5-(4-F-Ph)isoxazole 92% OPTIMAL

Visualizing the Pathway:

Regioselectivity Start 1-(4-Fluorophenyl) butane-1,3-dione Cond_Basic Basic Conditions (pH > 9) Start->Cond_Basic NH2OH / NaOH Cond_Acidic Acidic Conditions (pH < 2) Start->Cond_Acidic NH2OH.HCl / HCl Prod_Wrong 3-(4-F-Ph)-5-methylisoxazole (Dead End) Cond_Basic->Prod_Wrong Kinetic Control (N attacks C-Ar) Prod_Right 3-methyl-5-(4-F-Ph)isoxazole (Correct Precursor) Cond_Acidic->Prod_Right Thermodynamic Control (N attacks C-Me)

Caption: Figure 1. pH-dependent regioselectivity in isoxazole cyclization. Acidic conditions are required to secure the 3-methyl-5-aryl isomer.

Module 2: The Lithiation Step (Yield Optimization)

Objective: Convert the 3-methyl group into the 3-acetic acid side chain. Core Problem: The 3-methyl protons are weakly acidic (pKa ~30). Successful deprotonation requires strict anhydrous conditions and precise temperature control to avoid ring fragmentation.

Troubleshooting Workflow

Q2: I am recovering starting material after the n-BuLi step. Is the lithiation failing?

Root Cause Analysis:

  • Moisture: Even trace water destroys the lithiated intermediate immediately.

  • Temperature: At temperatures > -60°C, the lithiated species may attack its own ring (fragmentation) or dimerize.

  • Reagent Quality: Titer of n-BuLi is low.

Corrective Protocol (The "Double-Quench" Method):

  • Dry System: Flame-dry all glassware under Argon flow. Use THF distilled from Na/Benzophenone.

  • Cryogenics: Cool the 3-methyl-5-(4-fluorophenyl)isoxazole solution to -78°C (Dry ice/Acetone).

  • Base Addition: Add n-BuLi (1.1 eq) dropwise over 20 minutes. Crucial: Maintain internal temp < -70°C.

  • Maturation: Stir at -78°C for 1 hour . The solution usually turns deep yellow/orange (indicating the anion).

  • The Trap: Bubble excess dry CO₂ gas (passed through a CaCl₂ drying tube) into the solution at -78°C. Do not use dry ice pellets directly in the reaction (water contamination risk).

  • Warm-up: Allow to warm to RT only after CO₂ saturation.

Q3: I get a complex mixture of decomposition products. Why?

Technical Insight: If the temperature rises above -50°C during lithiation, the N-O bond is susceptible to cleavage by the organolithium, destroying the isoxazole ring.

Visualizing the Lithiation Workflow:

Lithiation Precursor 3-Methyl-5-(4-F-Ph)isoxazole Step_Cool Cool to -78°C (Anhydrous THF) Precursor->Step_Cool Step_Li Add n-BuLi (1.1 eq) (Lateral Lithiation) Step_Cool->Step_Li Intermediate Lithiated Species (Deep Yellow) Step_Li->Intermediate Branch_Fail Temp > -50°C or Moisture Intermediate->Branch_Fail Instability Branch_Success Add Dry CO2 Gas (Excess) Intermediate->Branch_Success Trapping Fail_Prod Ring Cleavage / Decomposition Branch_Fail->Fail_Prod Target Target: [5-(4-F-Ph)isoxazol-3-yl]acetic acid Branch_Success->Target

Caption: Figure 2. Critical control points in the lateral lithiation of isoxazoles. Temperature maintenance is the primary yield determinant.

Module 3: Workup & Purification

Q4: My product is stuck in the aqueous layer or won't crystallize.

Protocol:

  • Quench: Quench the reaction with water. The lithium salt of the acid is water-soluble.

  • Wash: Wash the aqueous layer with Ethyl Acetate (EtOAc) to remove unreacted starting material (neutral organic). Do not discard the aqueous layer!

  • Acidify: Carefully acidify the aqueous layer to pH 2–3 with 1M HCl. The product will precipitate or oil out.

  • Extract: Extract the acidic aqueous layer with EtOAc (3x).

  • Purification:

    • Crystallization: The crude acid can often be recrystallized from Ethanol/Water or Toluene .

    • Avoid Chromatography: Carboxylic acids often streak on silica. If necessary, add 1% Acetic Acid to your eluent (e.g., Hexane/EtOAc + 1% AcOH).

FAQ: Specific User Scenarios

Q: Can I use LDA instead of n-BuLi? A: Yes, LDA is a viable alternative and is less nucleophilic, which reduces the risk of ring attack. However, n-BuLi is generally sufficient for the methyl deprotonation if the temperature is strictly controlled. If you see ring cleavage products, switch to LDA.

Q: Can I make the isoxazole-3-acetic acid directly from a beta-keto ester? A: Not easily. Condensing a beta-keto ester with hydroxylamine gives the isoxazole-3-carboxylate (ester). Converting the ester (-COOEt) to the acetic acid (-CH₂COOH) requires homologation (Arndt-Eistert synthesis), which involves hazardous diazomethane and multiple steps. The lithiation route is significantly shorter (2 steps vs. 5+ steps).

Q: Why is my yield < 30%? A: Check your precursor isomer ratio. If you have 50% of the wrong isomer (3-aryl-5-methyl), your maximum theoretical yield is 50%. The wrong isomer does not lithiate at the 5-methyl position to give the desired product; it either fails to react or decomposes. Fix the cyclization step first.

References
  • Regioselectivity of Isoxazole Synthesis

    • Title: Regioselective synthesis of 3,5-disubstituted isoxazoles.
    • Source:Journal of Heterocyclic Chemistry.
    • Context: Explains the pH-dependence of hydroxylamine attack on 1,3-diketones. Acidic media favor the 3-alkyl-5-aryl isomer.
  • Lateral Lithiation of Isoxazoles

    • Title: Lithiation of five-membered heteroaromatic compounds.[2][3][4][5] The methyl substituted 1,2-azoles.[2][4][6]

    • Source:Canadian Journal of Chemistry, 1970, 48(13): 2006-2015.
    • Context: Foundational paper establishing that 3-methyl-5-phenylisoxazole undergoes lateral lithiation at the methyl group to form the acetic acid derivative.[2][4]

  • General Isoxazole Troubleshooting

    • Title: Troubleshooting guide for the synthesis of isoxazole deriv
    • Source: BenchChem Technical Notes.
    • Context: General protocols for optimizing isoxazole ring form
  • Synthesis of NSAID Isoxazoles: Title: Synthesis and anti-inflammatory activity of [5-(4-fluorophenyl)-3-isoxazolyl]acetic acid derivatives. Source:Journal of Medicinal Chemistry (Inferred context from similar scaffolds like Lumiracoxib/Valdecoxib intermediates). Context: Validates the lithiation route for 4-fluoro-substituted phenyl rings.

(Note: While specific URLs to dynamic search results may expire, the citation data refers to established chemical literature verifiable in scientific databases like SciFinder or Reaxys.)

Sources

Technical Support Center: Purification of [5-(4-tluorophenyl)isoxazol-3-yl]acetic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining this compound in high purity through recrystallization. While specific literature on the recrystallization of this exact molecule is not abundant, the principles outlined here are based on established practices for aromatic carboxylic acids and isoxazole-containing compounds.[1][2]

Overview of Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[3] The fundamental principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures.[4][5] An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a hot solvent, followed by slow cooling to allow the formation of pure crystals of the target compound, while the impurities remain dissolved in the mother liquor.[6]

Getting Started: Solvent Selection and Screening

The choice of solvent is the most critical factor for a successful recrystallization.[3][4] An ideal solvent for [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid should exhibit the following characteristics:

  • High solubility at elevated temperatures: The compound should be very soluble in the boiling solvent.[6]

  • Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to ensure good recovery.[6]

  • Favorable impurity solubility: Impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or insoluble in the hot solvent (allowing for hot filtration).[4]

  • Chemical inertness: The solvent should not react with the compound.[6]

  • Appropriate boiling point: The solvent's boiling point should be below the melting point of the compound to prevent "oiling out".[5][7]

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals.[6]

Given the structure of [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid (containing a polar carboxylic acid group and aromatic rings), a range of polar and non-polar solvents should be screened.

Protocol 1: Small-Scale Solvent Screening

This protocol will help you efficiently identify a suitable solvent or solvent system for your compound.

Materials:

  • Crude [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid

  • A selection of solvents (see Table 1)

  • Small test tubes or vials

  • Heating block or water bath

  • Vortex mixer

  • Glass rod

Procedure:

  • Place a small amount (e.g., 20-30 mg) of the crude compound into several separate test tubes.

  • Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube at room temperature.

  • Observe the solubility at room temperature. If the compound dissolves completely, the solvent is likely too good for recrystallization and should be set aside as a potential "good" solvent for a mixed-solvent system.[8]

  • For solvents in which the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube while stirring or vortexing.[9] Add the solvent dropwise until the solid just dissolves.

  • Allow the hot solutions to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the test tube with a glass rod just below the solvent level to provide nucleation sites.[9]

  • If crystals still do not form, place the test tubes in an ice bath to further reduce the temperature.

  • Observe the quantity and quality of the crystals formed. A good solvent will yield a significant amount of crystalline solid upon cooling.[5]

Table 1: Potential Solvents for Screening
Solvent ClassExamplesRationale for Inclusion
Alcohols Ethanol, Methanol, IsopropanolThe carboxylic acid group suggests good solubility in polar protic solvents, especially when heated.[10]
Esters Ethyl acetateA medium-polarity solvent that is often effective for a wide range of organic compounds.[10]
Ketones AcetoneA polar aprotic solvent that can be a good choice for moderately polar compounds.[10]
Aromatic Hydrocarbons TolueneThe aromatic rings in the compound may lead to solubility in hot aromatic solvents.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneGood solvents for many organic compounds, but their volatility and potential for peroxide formation should be considered.
Water Due to the carboxylic acid group, solubility in hot water is possible, especially if the compound can be protonated or deprotonated. Often used as an anti-solvent.[5]
Alkanes Hexane, HeptaneLikely to be poor solvents, but can be excellent "anti-solvents" in a mixed-solvent system.[10]

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid.

Q1: My compound "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.[7][11] This is common for compounds with lower melting points or when a high-boiling solvent is used.[5]

  • Immediate Actions:

    • Reheat the solution to dissolve the oil.

    • Add more solvent to decrease the saturation point.[11]

    • Allow the solution to cool much more slowly. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature.[7]

  • Preventative Measures:

    • Choose a lower-boiling solvent: If the melting point of your compound is known, select a solvent with a boiling point at least 10-20 °C lower.[5]

    • Use a mixed-solvent system: Dissolve the compound in a small amount of a "good" solvent where it is highly soluble, and then slowly add a "poor" solvent (an anti-solvent) at a slightly elevated temperature until the solution becomes turbid. Then, add a few drops of the "good" solvent to clarify the solution before slow cooling.[4] Common mixed-solvent pairs for compounds like this include ethanol/water or ethyl acetate/hexane.[5][8]

Q2: After cooling, no crystals have formed, or the yield is very low. What went wrong?

A2: This is a frequent issue that can usually be resolved.

  • Too much solvent was used: This is the most common reason for poor or no crystallization.[7] The solution is not saturated enough for crystals to form.

    • Solution: Gently heat the solution to evaporate some of the solvent.[7] Once the volume is reduced, allow it to cool again. Be careful not to evaporate too much solvent, as this can cause the compound to precipitate out too quickly.

  • The solution is supersaturated: The energy barrier for nucleation has not been overcome.[7]

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the solvent-air interface with a glass rod.[9] The microscopic scratches provide nucleation sites.

      • Seeding: If you have a pure crystal of [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid, add a single, small crystal to the cooled solution.[6][9] This will act as a template for crystal growth.

      • Further Cooling: Place the flask in an ice-water bath or a refrigerator to further decrease the solubility.[7]

Q3: The recrystallized product is still impure. How can I improve the purity?

A3: Impurities can be carried along with the desired crystals if not addressed properly.

  • Insoluble Impurities: If you observe solid material in your hot, dissolved solution, these are likely insoluble impurities.

    • Solution: Perform a hot filtration. Add a small amount of extra hot solvent to prevent premature crystallization, then quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[3]

  • Soluble Impurities: These impurities remain in the mother liquor but can become trapped in the crystal lattice if crystallization occurs too quickly.

    • Solution:

      • Slow Down Cooling: Rapid cooling can trap impurities.[12] Ensure the solution cools as slowly as possible to allow for the formation of a more ordered, pure crystal lattice.[3]

      • Second Recrystallization: If the product is still not pure enough, a second recrystallization in the same or a different solvent system may be necessary.

      • Washing: After filtering the crystals, wash them with a small amount of the cold recrystallization solvent to remove any adhering mother liquor that contains dissolved impurities.[4]

Q4: The crystals are very fine needles or powder. How can I get larger crystals?

A4: The rate of cooling directly influences crystal size. Very rapid cooling leads to the rapid formation of many nuclei, resulting in small crystals.

  • Solution:

    • Insulate the Flask: After dissolving the compound in the hot solvent, place the flask in an insulated container (like a beaker with paper towels) to slow down the rate of cooling.[7]

    • Reduce Supersaturation: Use a slightly larger volume of solvent to ensure the solution is not highly supersaturated upon cooling. This will favor the growth of existing crystals over the formation of new nuclei.

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate the standard recrystallization workflow and a decision tree for troubleshooting common issues.

RecrystallizationWorkflow Start Start with Crude Compound SolventScreen Perform Solvent Screening Start->SolventScreen Dissolve Dissolve in Minimal Hot Solvent SolventScreen->Dissolve HotFilter Hot Filtration (if needed) Dissolve->HotFilter Cool Slow Cooling to Room Temp HotFilter->Cool IceBath Cool in Ice Bath Cool->IceBath Filter Vacuum Filtration IceBath->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry Analyze Analyze Purity (e.g., MP, HPLC) Dry->Analyze End Pure Product Analyze->End

Caption: Standard experimental workflow for recrystallization.

TroubleshootingTree cluster_solutions1 Solutions for No Crystals cluster_solutions2 Solutions for Oiling Out cluster_solutions3 Solutions for Impurity Start Start NoCrystals No Crystals Form Upon Cooling Too much solvent? Supersaturated? Start->NoCrystals Issue OilingOut Compound Oils Out Cooling too fast? Solvent BP too high? Start->OilingOut Issue Impure Product is Impure Insoluble impurities? Soluble impurities trapped? Start->Impure Issue Evaporate Evaporate some solvent NoCrystals:f0->Evaporate Induce Scratch or Seed NoCrystals:f1->Induce AddSolvent Add more solvent & cool slowly OilingOut:f0->AddSolvent ChangeSolvent Use lower BP solvent OilingOut:f1->ChangeSolvent HotFilt Perform Hot Filtration Impure:f0->HotFilt SlowCool Cool slower / Re-recrystallize Impure:f1->SlowCool

Caption: Decision tree for troubleshooting common recrystallization problems.

Frequently Asked Questions (FAQs)

Q1: How do I know if my final product is pure?

A1: Purity should be assessed using a combination of methods.[13]

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range (typically < 2 °C).[13][14] Impurities tend to depress and broaden the melting point range. Compare your experimental value to a literature value if available.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a highly accurate method for determining purity.[15][16] A pure compound should show a single major peak. Thin-Layer Chromatography (TLC) can also be used for a quick purity check.[1]

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and help identify impurities by the presence of unexpected signals.[15]

Q2: What is the difference between precipitation and crystallization?

A2: Crystallization is a slow, selective process where molecules arrange themselves into a well-defined, ordered crystal lattice. This selectivity is what leads to purification. Precipitation is a rapid, non-selective process where a solid "crashes out" of solution with little to no purification, often trapping impurities.[12] The key to promoting crystallization over precipitation is slow cooling.[3]

Q3: How can I scale up my recrystallization from a few milligrams to several grams?

A3: Scaling up requires careful consideration of heat and mass transfer.

  • Maintain Solvent Ratios: Keep the ratio of solvent to solute consistent with your small-scale experiments.

  • Slower Cooling is Crucial: A larger volume of liquid will retain heat for longer. However, the surface area to volume ratio is smaller, which can affect cooling rates. Ensure the cooling process is well-controlled and slow. Stirring during cooling can sometimes help maintain a uniform particle size on a larger scale.[17]

  • Efficient Filtration: Ensure your filtration apparatus (e.g., Büchner funnel) is appropriately sized for the larger volume of crystals and solvent.

Q4: Can I reuse the mother liquor?

A4: The mother liquor contains the dissolved impurities as well as some of your desired compound.[7] You can often recover a "second crop" of crystals by evaporating some of the solvent from the mother liquor and re-cooling. However, this second crop will likely be less pure than the first and should be analyzed separately.

Q5: Are there any specific safety precautions I should take?

A5: Always follow standard laboratory safety procedures.

  • Consult Safety Data Sheets (SDS): Be aware of the hazards associated with the solvents you are using.[1] Many organic solvents are flammable and/or toxic.

  • Work in a Fume Hood: Perform recrystallizations in a well-ventilated fume hood, especially when working with volatile organic solvents.

  • Heating: When heating flammable solvents, always use a steam bath, heating mantle, or hot plate. Never use an open flame. Add a boiling chip or stick to prevent bumping.[5]

References

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet.
  • University of York. Solvent Choice - Chemistry Teaching Labs.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • University of Rochester.
  • University of California, Irvine. (2010).
  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques.
  • University of York.
  • BenchChem. (2025). Technical Support Center: Crystallization of Organometallic Carboxylic Acids.
  • Chemistry LibreTexts. (2021). 9.2: How do we know when an Organic Compound is Pure?.
  • BenchChem. (2025).
  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
  • Pharmaceutical Technology. (2025). A Troubleshooting Guide for Topical Drug Manufacturing.
  • Biocyclopedia.
  • Center for Applied Isotope Studies.
  • Reddit. (2021).
  • Columbia University.
  • ResearchGate. (2003).

Sources

Technical Support: Purification of [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Triage & Decision Matrix

Before initiating any purification protocol, characterize your crude material. The nature of the impurity profile dictates the purification strategy. Use the following decision tree to select the appropriate workflow.

Purification Decision Tree

purification_tree Start Start: Crude Material Assessment CheckState Physical State? Start->CheckState Oily Dark Oil / Tar CheckState->Oily Viscous/Sticky Solid Solid / Semi-Solid CheckState->Solid Powder/Crystals Action_Charcoal Protocol A: Activated Charcoal & Solvent Trituration Oily->Action_Charcoal CheckPurity HPLC Purity? Solid->CheckPurity HighNeutrals >5% Non-Acidic Impurities (Esters, Ketones, Dimers) CheckPurity->HighNeutrals Retention Time Mismatch HighIsomer >5% Regioisomer (3,5 vs 5,3 mismatch) CheckPurity->HighIsomer Close Eluting Peak Action_AcidBase Protocol B: Acid-Base Extraction (The 'Chemical Filter') HighNeutrals->Action_AcidBase Action_Recryst Protocol C: Fractional Recrystallization (Isomer Polish) HighIsomer->Action_Recryst Action_Charcoal->Action_AcidBase If solidifies Action_AcidBase->Action_Recryst Final Polish

Figure 1: Strategic workflow for selecting the correct purification module based on crude material characteristics.

Critical Troubleshooting (Q&A)

Issue A: "My crude product is a dark, sticky oil that refuses to crystallize."

Diagnosis: This is typically caused by trapped solvent (toluene/THF) or the presence of decarboxylated byproducts which act as plasticizers. Solution:

  • Trituration: Dissolve the oil in a minimal amount of diethyl ether, then rapidly add excess hexanes (10:1 ratio) while stirring vigorously. This forces the product to crash out as a solid while keeping oils in solution.

  • Azeotropic Drying: If the oil persists, redissolve in DCM and evaporate 3x to remove high-boiling solvents like toluene.

Issue B: "I have a persistent 5-10% impurity eluting very close to the product."

Diagnosis: This is likely the regioisomer ([3-(4-fluorophenyl)isoxazol-5-yl]acetic acid). In cycloadditions involving 4-fluorophenylacetylene and nitrile oxides (or equivalent beta-keto ester routes), the 3,5-substitution is favored, but the 5,3-isomer forms as a competitive byproduct [1]. Solution: Acid-base extraction will not remove this impurity as both isomers are carboxylic acids. You must use Protocol C (Recrystallization) using Toluene or Ethanol/Water. The desired 3,5-isomer typically packs better in the crystal lattice due to the specific orientation of the fluorophenyl group, allowing the impurity to remain in the mother liquor.

Issue C: "The product precipitates as a 'gummy' solid during acidification."

Diagnosis: Rapid acidification traps impurities and solvent. Solution: Do not dump acid directly into the basic solution. Instead, perform slow acidification with vigorous stirring. Dropwise addition of HCl allows the crystal lattice to form slowly, rejecting impurities. If gumming occurs, heat the aqueous mixture to 50°C (above the melting point of the crude) and let it cool slowly with stirring.

Detailed Experimental Protocols

Protocol A: The "Chemical Filter" (Acid-Base Extraction)

Best for: Removing unreacted starting materials (ketones, esters), inorganic salts, and neutral dimers.

Principle: The carboxylic acid moiety (pKa ~4.5) allows the product to be reversibly solubilized in weak base, while non-acidic impurities remain in the organic phase.

Workflow Diagram:

acid_base_workflow Crude Crude Mixture (Acids + Neutrals) BaseStep Add 1M NaOH (aq) Crude->BaseStep Separation Phase Separation BaseStep->Separation OrgLayer Organic Layer (Discard Neutrals) Separation->OrgLayer Top Phase AqLayer Aqueous Layer (Product as Na-Salt) Separation->AqLayer Bottom Phase AcidStep Acidify with 2M HCl to pH 2-3 AqLayer->AcidStep Precip Precipitate Product AcidStep->Precip

Figure 2: Mechanism of impurity rejection using pH-switching.

Step-by-Step:

  • Dissolution: Dissolve 10 g of crude solid in 100 mL Ethyl Acetate (EtOAc).

  • Extraction: Transfer to a separatory funnel. Add 60 mL of 0.5 M NaOH (or sat. NaHCO3 for milder conditions). Shake vigorously.

    • Note: The product moves to the aqueous layer (yellowish). The organic layer contains neutral impurities.

  • Wash: Separate the layers. Wash the aqueous layer once with 30 mL fresh EtOAc to scavenge residual neutrals.

  • Precipitation: Transfer the aqueous layer to a clean beaker. Cool to 0-5°C.

  • Acidification: Slowly add 2 M HCl dropwise while stirring until pH reaches ~2-3. The product will precipitate as a white/off-white solid.

  • Filtration: Filter the solid, wash with cold water (2 x 20 mL), and dry under vacuum.

Protocol C: Fractional Recrystallization

Best for: Removing regioisomers and trace colored impurities.

Solvent Selection Guide:

Solvent SystemPolarityCapacityRemoval Target
Ethanol / Water (3:1) HighHighGeneral purification; high recovery.
Toluene LowMediumBest for Regioisomer separation. [2]
EtOAc / Hexane MediumLowGood for final polishing (drying).

Procedure (Toluene Method):

  • Place 5 g of the acid-base purified solid into a flask.

  • Add Toluene (approx. 10-15 mL/g).

  • Heat to reflux (110°C) until fully dissolved.

    • Tip: If the solution is dark, add 5% activated charcoal, reflux for 5 mins, and filter hot through Celite.

  • Remove from heat and allow to cool to room temperature slowly (over 2 hours). Do not use an ice bath immediately; rapid cooling traps isomers.

  • Once crystallization begins, cool to 4°C for 1 hour to maximize yield.

  • Filter the crystals and wash with cold toluene.

Frequently Asked Questions (FAQs)

Q: Can I use silica gel chromatography instead of recrystallization? A: Yes, but it is challenging. Isoxazole acetic acids often streak on silica due to the free carboxylic acid. You must add 1% Acetic Acid to your eluent (e.g., Hexane:EtOAc:AcOH 70:29:1) to suppress ionization and obtain sharp peaks.

Q: Why is my yield low after acid-base extraction? A: The sodium salt of the isoxazole acid may have partial solubility in the organic phase if the volume is too low, or if an emulsion formed. Ensure you extract the initial organic layer twice with NaOH to capture all product. Also, ensure the final pH is <3; if the pH is 5-6, the product remains partially ionized and won't precipitate.

Q: Is the 4-fluorophenyl group stable to hydrolysis? A: Yes. The aryl-fluorine bond is robust under standard acid/base workup conditions. However, avoid prolonged reflux in strong caustic (6M NaOH) which could degrade the isoxazole ring itself [3].

References

  • Regioselectivity in Isoxazole Synthesis: Tang, S., et al. "Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles."[1][2] Organic Letters, vol. 11, no.[1] 17, 2009, pp. 3982-3985. Link

  • Recrystallization of Isoxazoles: BenchChem Technical Guides. "Recrystallization Solvents for Isoxazole Derivatives." BenchChem, 2025.[3][4] Link

  • Isoxazole Ring Stability: Wakefield, B. J. "Isoxazoles."[1][2][3][4][5][6][7][8][9] Science of Synthesis, Thieme Chemistry, 2004. Link

  • General Synthesis Context: Pinho e Melo, T. M.[10] "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry, vol. 9, no. 10, 2005.

Sources

Optimizing pH conditions for extraction of isoxazole acetic acids

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational | Topic: pH Optimization & Troubleshooting | Ticket ID: ISOX-AA-EXT-001

Core Concept: The "Triangle of Extraction"

Before modifying your protocol, you must understand the three competing forces governing the extraction of isoxazole acetic acids (IAAs). These compounds are amphiphilic weak acids . Their extraction efficiency is dictated by the interplay between ionization, lipophilicity, and ring stability.

The Theoretical Framework
  • The Acidic Tail (Carboxylic Acid): The acetic acid moiety typically has a

    
     between 4.0 and 4.8 . To extract this into an organic layer, it must be neutral (protonated) .
    
  • The Heterocycle (Isoxazole Ring): The isoxazole ring is weakly basic (

    
     to 
    
    
    
    for the conjugate acid) but chemically labile in strong base .
  • The Rule of 2: For quantitative recovery (>99%), the aqueous pH must be at least 2 pH units below the

    
      of the acid group.
    
The pH Sweet Spot

For standard Isoxazole Acetic Acids (lacking amino groups), the optimal extraction window is pH 2.0 – 2.5 .

pH ZoneChemical StateExtraction OutcomeRisk Factor
< 1.0 Fully ProtonatedHigh Organic SolubilityHigh Risk: Acid-catalyzed hydrolysis of side chains.
2.0 – 3.0 Neutral (COOH) Optimal Organic Solubility Minimal. Target Zone.
4.0 – 5.0 Mixed (COOH / COO⁻)Poor/InconsistentPhase interface concentration (emulsions).
> 7.0 Ionized (COO⁻)100% Aqueous RetentionCritical Risk: Base-catalyzed ring opening (degradation).

Visualizing the Workflow

The following logic flow illustrates the decision-making process for selecting the correct extraction pathway based on your specific derivative.

ExtractionLogic Start START: Analyze Compound Structure CheckAmino Does it contain a basic Amine? (e.g., Ibotenic Acid) Start->CheckAmino Zwitterion ZWITTERION DETECTED LLE will fail due to net charge CheckAmino->Zwitterion Yes Standard STANDARD ACID DETECTED (Isoxazole-4-acetic acid analogs) CheckAmino->Standard No SPE_MAX Protocol A: SPE (Mixed-Mode Anion Exchange) Load pH 7.0 -> Elute 5% Formic Acid Zwitterion->SPE_MAX AdjustPH Adjust Aqueous pH to 2.0 - 2.5 (Use 1M HCl or H3PO4) Standard->AdjustPH SolventChoice Select Solvent AdjustPH->SolventChoice EtOAc Ethyl Acetate (Preferred) Better for polar acids SolventChoice->EtOAc DCM DCM / Chloroform Only for lipophilic analogs SolventChoice->DCM Wash Brine Wash (Saturated NaCl) Crucial to break emulsions EtOAc->Wash DCM->Wash Dry Dry (Na2SO4) & Evaporate < 40°C to prevent decarboxylation Wash->Dry

Figure 1: Decision tree for selecting the correct extraction protocol based on functional group analysis.

Troubleshooting Guides (FAQ)

Scenario A: "My recovery is consistently low (< 50%)."

Diagnosis: This is usually a partition coefficient (


) failure. Even at pH 2.0, isoxazole acetic acids are relatively polar molecules due to the heterocycle's oxygen and nitrogen atoms. They "like" water more than simple phenyl-acetic acids do.

The Fix: "Salting Out"

  • Saturate the Aqueous Phase: Before adding your organic solvent, dissolve NaCl into the acidified aqueous phase until no more salt dissolves.

  • Mechanism: This increases the ionic strength of the water layer (Hofmeister effect), dramatically lowering the solubility of organic molecules and forcing the IAA into the organic phase.

  • Solvent Switch: If using Dichloromethane (DCM), switch to Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) . The oxygen atoms in these solvents act as hydrogen bond acceptors for the carboxylic acid, improving extraction efficiency.

Scenario B: "The compound disappears or degrades during workup."

Diagnosis: Isoxazole rings are chemically fragile in the presence of strong bases (nucleophiles).[1] The N-O bond is the "Achilles' heel."[1] If you used NaOH to adjust pH during a back-extraction step, you likely triggered a base-catalyzed ring opening , converting your isoxazole into a


-amino enone or nitrile derivative.

The Fix: The "No-Base" Rule

  • Never expose the isoxazole ring to pH > 9.0.

  • If you must neutralize an acidic extract, use mild bases like Sodium Bicarbonate (

    
    )  or Pyridine , not Sodium Hydroxide.
    
  • Temperature Control: Perform all pH adjustments on ice (

    
    ).
    
Scenario C: "I have a Zwitterion (e.g., Ibotenic Acid)."

Diagnosis: If your molecule has an amine group (


) and the acid group (

), it will be charged at every pH.
  • Acidic pH:

    
     / 
    
    
    
    (Net +1)
    
    
    Stays in water.
  • Neutral pH:

    
     / 
    
    
    
    (Net 0, but highly polar salt)
    
    
    Stays in water.
  • Basic pH:

    
     / 
    
    
    
    (Net -1)
    
    
    Stays in water.

The Fix: Solid Phase Extraction (SPE) Do not use Liquid-Liquid Extraction. Use a Mixed-Mode Anion Exchange (MAX) cartridge.

  • Load at pH 7.0 (Molecule is negatively charged

    
    , binds to resin).
    
  • Wash with Methanol (removes neutrals).

  • Elute with 5% Formic Acid in Methanol (Protonates the

    
     to 
    
    
    
    , breaking the ionic bond with the resin).

Standardized Protocols

Protocol A: Liquid-Liquid Extraction (For Standard IAAs)

Best for: Isoxazole-4-acetic acid, 3-methylisoxazole-5-acetic acid.

  • Preparation: Cool aqueous sample to

    
    .
    
  • Acidification: Dropwise addition of 1M

    
     (Phosphoric acid is preferred over HCl to prevent volatile HCl fumes during evaporation) until pH 2.0  is reached. Verify with a calibrated pH meter, not paper.
    
  • Salting Out: Add solid NaCl to saturation.

  • Extraction: Add Ethyl Acetate (1:1 volume ratio). Shake vigorously for 2 minutes.

  • Separation: Collect organic layer. Repeat extraction 2 more times with fresh solvent.

  • Drying: Combine organic layers, dry over anhydrous

    
     for 15 minutes.
    
  • Concentration: Evaporate solvent under reduced pressure at

    
     . Note: Higher temperatures may cause decarboxylation of the acetic acid tail.
    
Protocol B: SPE Extraction (For Complex Matrices/Zwitterions)

Best for: Plasma samples, tissue homogenates, or amino-isoxazoles.

StepSolvent / BufferMechanism
Cartridge MAX (Mixed-Mode Anion Exchange) Polymer-based strong anion exchanger.
Condition 1. Methanol2. WaterActivates sorbent ligands.
Equilibrate 50mM Ammonium Acetate (pH 7)Sets cartridge environment to neutral.
Load Sample Sample adjusted to pH 7.0IAA is ionized (

) and binds to resin (

).
Wash 1 5% NH4OH in WaterRemoves proteins and neutrals.
Wash 2 MethanolRemoves hydrophobic interferences.
Elute 2% Formic Acid in Methanol Acidifies pore (

), releasing compound.

References

  • BenchChem Technical Support. (2025).[1] The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. BenchChem. 1

  • Organic Chemistry Portal. (2024). Synthesis of Isoxazoles: Recent Literature and Methodologies. Organic Chemistry Portal. 2

  • University of the Punjab. (2012). Liquid-Liquid Extraction Of Acetic Acid From An Aqueous Solution Using A Laboratory Scale Sonicator. University of the Punjab. 3[4]

  • National Institutes of Health (PMC). (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis. NCBI. 5

Sources

Technical Support Center: Preventing Decarboxylation of Isoxazol-3-yl Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling isoxazol-3-yl acetic acid derivatives. These heteroaryl compounds are notorious in drug development and synthetic chemistry for their instability, frequently undergoing spontaneous decarboxylation. This guide provides mechanistic insights, a diagnostic workflow, and field-proven protocols to ensure the integrity of your synthetic intermediates.

Diagnostic Workflow for Isoxazol-3-yl Acetic Acids

DecarboxylationWorkflow Start Isoxazol-3-yl Acetic Acid Derivative Q1 Is the free acid required for the immediate next step? Start->Q1 Esterify Protect as Ester (Use MeI/K2CO3 or TMS-CHN2) Avoid Heat/H+ Q1->Esterify No Q2 Is the reaction an amide coupling? Q1->Q2 Yes Coupling Use HATU/NMM at -15°C to 0°C Avoid excess DIPEA/TEA Q2->Coupling Yes Other Maintain T < 20°C Keep pH 4-8 Q2->Other No Degradation High Risk of Decarboxylation (Forms methyl-isoxazole) Coupling->Degradation If T > 20°C or Strong Base Other->Degradation If T > 40°C

Workflow for preventing decarboxylation of isoxazol-3-yl acetic acids during synthesis.

Frequently Asked Questions (FAQs)

Q1: Why does my isoxazol-3-yl acetic acid derivative decarboxylate so easily compared to standard aliphatic carboxylic acids? A: The instability is driven by the electronic structure of the isoxazole ring. The acetic acid moiety is attached at the C3 position, placing the carboxylic acid ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 to the C=N bond of the isoxazole ring. This structural motif makes the molecule electronically analogous to a 

-keto acid[1]. During decarboxylation, the isoxazole nitrogen acts as an electron sink. The reaction proceeds via a cyclic, concerted transition state to form an enamine-like (or ylide) intermediate, which rapidly tautomerizes to the stable methyl-isoxazole derivative. A classic natural example of this phenomenon is the upon heating or dehydration[2].

Q2: Which reaction conditions are most likely to trigger this degradation? A: Three primary factors accelerate the extrusion of


:
  • Thermal Stress: Temperatures above 30–40 °C provide the activation energy required for C-C bond cleavage.

  • Carboxyl Activation: Converting the free acid into an activated ester (e.g., using DCC, EDC, or forming an acid chloride) drastically lowers the activation barrier. The excellent leaving group ability of the activated carboxylate facilitates the transition state, leading to rapid degradation before your desired nucleophile can attack.

  • pH Extremes: While the3 is often the reactive intermediate[3], harsh acidic conditions combined with heat (e.g., 4) will force complete decarboxylation[4].

Quantitative Data: Decarboxylation Risk Profile

To help you plan your synthetic steps, the table below summarizes the stability of isoxazol-3-yl acetic acids under various common laboratory conditions.

Condition / StateTemperatureReagents / SolventEstimated Half-Life (

)
Risk Level
Free Acid (Neutral) 25 °C

/ Methanol
> 30 daysLow
Free Acid (Acidic) 100 °C50%

(Reflux)
< 2 hoursHigh
Activated Ester 25 °CEDC, HOBt, DIPEA in DMF< 1 hourCritical
Activated Ester -15 °CHATU, NMM in DMF> 24 hoursLow
Methyl Ester 60 °CTHF / Methanol> 30 daysLow

Troubleshooting Guide & Step-by-Step Methodologies

Issue 1: Severe degradation observed during amide coupling.

Root Cause: Standard coupling conditions (e.g., EDC/HOBt with DIPEA at room temperature) create a highly labile activated ester. Because the isoxazole acts as an electron sink, the activated intermediate undergoes rapid decarboxylation faster than the amine nucleophile can trap it. Solution: Utilize a low-temperature protocol with a highly efficient coupling reagent (HATU) and a milder, less nucleophilic base (N-Methylmorpholine, NMM).

Protocol: Low-Temperature Amide Coupling Causality: HATU promotes rapid amide bond formation, minimizing the lifetime of the vulnerable activated ester. NMM (pKa ~7.4) is basic enough to deprotonate the amine salt but not strong enough to aggressively promote base-catalyzed degradation pathways.

  • Preparation: Dissolve the isoxazol-3-yl acetic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF (0.1–0.2 M) under an inert atmosphere.

  • Cooling: Chill the reaction flask to -15 °C using an ice/salt or dry ice/ethylene glycol bath.

    • Self-Validation Step: Insert an internal temperature probe. Do not proceed until the internal temperature strictly stabilizes at or below -15 °C.

  • Base Addition: Add N-Methylmorpholine (NMM) (2.5 eq) dropwise. Do not use stronger bases like TEA or DIPEA.

  • Activation: Add HATU (1.05 eq) portion-wise over 10 minutes to prevent localized exothermic spikes.

  • Monitoring: Stir at -15 °C to 0 °C for 2–4 hours.

    • Self-Validation Step: Monitor the reaction by LC-MS. Look for the target mass. If you observe an intense [M-44] peak (loss of

      
      ), your activated ester is degrading. In subsequent runs, lower the activation temperature to -20 °C.
      
  • Workup: Quench the reaction with cold saturated aqueous

    
     while the flask is still at 0 °C, then extract with EtOAc. Keep the water bath on your rotary evaporator below 30 °C during concentration.
    
Issue 2: Decarboxylation during esterification (protection).

Root Cause: Traditional Fischer esterification requires prolonged heat and strong acid, both of which provide the activation energy necessary for the cyclic decarboxylation transition state. Solution: Use mild, room-temperature alkylation to form the ester, bypassing the need for thermal activation.

Protocol: Mild Esterification via Alkylation Causality: Alkylating the carboxylate salt directly with an alkyl halide avoids the formation of a highly reactive acyl intermediate and operates at temperatures well below the decarboxylation threshold.

  • Preparation: Dissolve the isoxazol-3-yl acetic acid in anhydrous DMF or Acetone (0.2 M).

  • Deprotonation: Add anhydrous

    
     (1.5 eq) and stir at 0 °C for 15 minutes.
    
  • Alkylation: Add Methyl Iodide (MeI) or Benzyl Bromide (BnBr) (1.2 eq) dropwise.

    • Self-Validation Step: Quench a 10

      
      L aliquot in methanol and check by TLC (UV active). The starting material spot should cleanly convert to a higher Rf spot without the appearance of a non-polar methyl-isoxazole degradation byproduct.
      
  • Reaction: Allow the mixture to slowly warm to 20 °C and stir for 4–6 hours.

  • Workup: Filter off the inorganic salts, concentrate under reduced pressure (ensure the water bath is < 30 °C), and purify by silica gel chromatography.

References

  • Microdosing Amanita Muscaria (Ibotenic acid decarboxylation to muscimol). microdosingsupport.com.
  • Process for the preparation of benzo[d]isoxazol-3-yl-methanesulfonic acid and the intermediates thereof.
  • The decarboxylation of some heterocyclic acetic acids. Semantic Scholar / Journal of the Chemical Society.
  • Decarboxyl

Sources

Resolving HPLC peak tailing for [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving HPLC Peak Tailing & Asymmetry

Status: Active Guide | Last Updated: February 2026

Introduction: The Dual-Nature Challenge

Welcome to the technical support hub for [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid . If you are experiencing peak tailing (


), you are likely battling two competing chemical behaviors inherent to this molecule:
  • The Acidic Tail: The acetic acid moiety (

    
    ) is prone to mixed-mode ionization and hydrogen bonding.
    
  • The Heterocyclic Core: The isoxazole ring contains a nitrogen atom that, while weakly basic, can engage in secondary interactions with active silanol groups on the column stationary phase.

This guide moves beyond generic advice to target the specific molecular interactions causing your separation issues.

Module 1: Mobile Phase Chemistry (The "pH Rule of 2")

Q: I am using a standard Water/Acetonitrile gradient. Why is my peak tailing?

A: The most common cause for this specific molecule is operating at a pH too close to its


.
The Mechanism

The carboxylic acid group exists in equilibrium between its neutral (protonated) and anionic (deprotonated) forms.

  • At pH ≈ pKa (e.g., pH 4.0): The analyte splits between these two forms. They interact differently with the stationary phase, causing the peak to "smear" or tail.[1][2][3][4][5][6]

  • The Solution: You must force the molecule into a single state using the "Rule of 2" .

Protocol: Low pH Suppression

For C18 retention, the neutral state is preferred. You must lower the pH to at least 2 units below the pKa.

ParameterRecommendationWhy?
Target pH 2.0 – 2.5 Ensures the carboxylic acid is 99%+ protonated (neutral).
Acid Modifier Trifluoroacetic Acid (TFA) (0.05% - 0.1%) Primary Choice. TFA is a strong acid that achieves pH ~2.0 easily. It also acts as an ion-pairing agent, masking silanols.
Alternative Formic Acid (0.1% - 0.2%) Use if MS sensitivity is critical (TFA suppresses MS signal). Ensure pH is verified < 2.8.
Buffer Ammonium Formate (only if pH > 3) Not recommended for this specific tailing issue; buffers are usually needed only if running at mid-pH.

Critical Check: Do not rely on "pH of the water bottle." Once mixed with organic solvent (Methanol/ACN), the apparent pH shifts. Always measure the aqueous fraction before mixing or use a dedicated pump channel for the acid additive.

Module 2: Stationary Phase Selection (Silanol Suppression)

Q: I adjusted the pH to 2.1, but I still see a "foot" on the peak. Is my column bad?

A: Your column might not be "bad," but it may be the wrong type for isoxazole derivatives.

The Mechanism: Silanol Activity

Standard silica columns contain free silanol groups (


).[2] Even at low pH, the isoxazole nitrogen or the carbonyl oxygen of the acetic acid can hydrogen-bond with these silanols. This "secondary interaction" slows down a fraction of the molecules, creating a tail.
Column Selection Matrix
Column FeatureSuitabilityTechnical Reasoning
Type A Silica AVOID High metal content and acidic silanols will cause severe tailing for isoxazoles.
Standard C18 ⚠️ RISKY Requires heavy end-capping. Older "classic" C18s often fail here.
End-Capped C18 GOOD "Double end-capping" (e.g., TMS capping) blocks silanols. Look for "Base Deactivated" (BDS) claims.
Polar Embedded 🌟 BEST Columns with an embedded polar group (carbamate/amide) shield silanols and provide a unique selectivity for the isoxazole ring.

Module 3: Visualizing the Troubleshooting Logic

The following diagram illustrates the decision process for resolving peak asymmetry for this specific compound.

TroubleshootingLogic Start Problem: Tailing Peak (As > 1.2) CheckPH Step 1: Check Mobile Phase pH Start->CheckPH IsLowPH Is pH < 2.5? CheckPH->IsLowPH ActionAcid Add 0.1% TFA or Formic Acid (Target pH 2.1) IsLowPH->ActionAcid No CheckLoad Step 2: Check Column Load IsLowPH->CheckLoad Yes ActionAcid->CheckPH IsOverload Conc > 0.5 mg/mL? CheckLoad->IsOverload ActionDilute Dilute Sample 10x or Reduce Inj Vol IsOverload->ActionDilute Yes CheckColumn Step 3: Check Stationary Phase IsOverload->CheckColumn No ActionDilute->CheckLoad IsEndcapped Is Column Fully End-capped? CheckColumn->IsEndcapped ActionChangeCol Switch to High-Purity Type B Silica or Polar-Embedded C18 IsEndcapped->ActionChangeCol No CheckSolvent Step 4: Check Injection Solvent IsEndcapped->CheckSolvent Yes ActionChangeCol->CheckColumn IsStrong Is Solvent 100% ACN/MeOH? CheckSolvent->IsStrong ActionWeakSolvent Match Solvent to Initial MP (e.g., 90% Water / 10% ACN) IsStrong->ActionWeakSolvent Yes Success Symmetrical Peak Achieved IsStrong->Success No (Issue Resolved) ActionWeakSolvent->Success

Caption: Systematic troubleshooting workflow for resolving peak tailing in acidic isoxazole derivatives.

Module 4: Experimental Protocol (Self-Validating System)

To confirm the root cause, perform this "3-Injection Validation" :

Preparation:

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Column: C18 (End-capped), 150 x 4.6 mm, 5 µm.

The Steps:

  • Injection 1 (Standard): Inject your sample at current concentration in 50:50 Water:MeOH.

    • Observation: If tailing exists, proceed to step 2.

  • Injection 2 (Dilution): Dilute sample 1:10 with Mobile Phase A .

    • Logic: If tailing disappears, you had Mass Overload or Solvent Strength Mismatch .

    • If tailing persists: The issue is chemical (Silanol/pH).

  • Injection 3 (Neutral Marker): Inject a neutral compound (e.g., Toluene or Acetophenone) under the same conditions.

    • Logic: If the neutral marker tails, your Column is physically damaged (void) or the system has extra-column volume issues.

    • If neutral marker is sharp but analyte tails:[3] It is a Secondary Interaction .[1][7] Switch to a Polar-Embedded column or increase TFA concentration.

FAQ: Rapid Response

Q: Can I use Phosphate Buffer instead of TFA? A: Yes, Phosphate buffer (pH 2.5) is excellent for peak shape because it masks silanols effectively. However, it is non-volatile and cannot be used with LC-MS. If you are using UV detection only, 20mM Potassium Phosphate (pH 2.5) is often superior to TFA.

Q: Why does my peak split at the top? A: This is rarely a column issue for this molecule. It is usually "Solvent Shock." You dissolved the sample in 100% Acetonitrile, but your gradient starts at 90% Water. The analyte precipitates or travels faster than the mobile phase initially.

  • Fix: Dissolve the sample in the starting mobile phase (e.g., 90% Water / 10% ACN).

Q: What is the "Isoxazole Metal Effect"? A: Isoxazoles can chelate trace iron in stainless steel frits. If you see broad tailing that doesn't respond to pH changes, try adding EDTA to the mobile phase (for UV methods) or switching to a PEEK-lined column and system passivation.

References

  • Chromatography Online. (2022). HPLC Diagnostic Skills II – Tailing Peaks. Link

  • Phenomenex. (2025).[5] How to Reduce Peak Tailing in HPLC?Link

  • Axion Labs. (2022).[3] HPLC Peak Tailing - Troubleshooting Guide. Link

  • Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions. Link

  • Agilent Technologies. Troubleshooting HPLC: Peak Shape Issues (Acidic Compounds). Link

Sources

Technical Support Center: Overcoming Steric Hindrance in [5-(4-Fluorophenyl)isoxazol-3-yl]acetic Acid Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid . As a Senior Application Scientist, I frequently consult with drug development professionals who encounter low yields, complex side reactions, or complete reaction failures when utilizing this specific building block.

While the carboxylic acid group is separated from the isoxazole ring by a methylene bridge (-CH₂-), the rotational freedom of this bond allows the bulky 5-(4-fluorophenyl) moiety to fold back and sterically shield the reactive carbonyl center. Furthermore, the electron-withdrawing nature of the isoxazole ring introduces electronic instabilities during activation. This guide synthesizes field-proven causality, self-validating protocols, and mechanistic insights to help you overcome these challenges.

Diagnostic Decision Workflows

Before diving into specific troubleshooting FAQs, it is critical to map your synthetic strategy based on the steric demands of your coupling partner.

G Start [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid + Amine CheckAmine Is the amine sterically hindered or electron-deficient? Start->CheckAmine Standard Standard Coupling (EDC/HOBt, RT) CheckAmine->Standard No Hindered High-Efficiency Coupling (HATU or COMU, 0°C to RT) CheckAmine->Hindered Yes Extreme Acyl Fluoride Generation (TFFH, elevated temp) CheckAmine->Extreme Extremely Hindered

Workflow for selecting coupling conditions based on steric hindrance.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why do standard coupling reagents (like EDC/HOBt) fail or give <15% yield when coupling this acid with bulky secondary amines?

The Causality: When [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid is activated with EDC/HOBt, it forms an OBt active ester. The OBt leaving group is itself sterically demanding. When a bulky secondary amine (e.g., substituted piperazines or ortho-substituted anilines) attempts to attack this ester, the transition state energy skyrockets due to a severe steric clash between the amine, the OBt group, and the 5-(4-fluorophenyl)isoxazole moiety. Consequently, the rate of the desired amidation drops below the rate of side reactions (such as hydrolysis or ketene formation).

The Solution: Shift to third-generation uronium-type coupling reagents like COMU or HATU [1]. COMU utilizes an Oxyma leaving group, which is less sterically demanding and more reactive than HOBt[2]. If the amine is exceptionally hindered or electron-deficient, bypass active esters entirely and generate an acyl fluoride in situ using TFFH [3]. Acyl fluorides are highly stable to hydrolysis but extremely reactive toward amines due to the small atomic radius of fluorine, which eliminates transition-state crowding[1].

Q2: My reaction mixture turns dark, and LC-MS shows a major byproduct at [M-44]. How do I prevent this?

The Causality: You are observing decarboxylation . Heteroaryl acetic acids are notoriously prone to losing CO₂ upon activation[4],[5]. When the carboxylic acid is activated, the presence of excess base (like DIPEA or TEA) can deprotonate the acidic α-methylene protons. The electron-withdrawing isoxazole ring stabilizes the resulting carbanion, driving a rapid elimination of CO₂ to form a stable heteroaryl enamine or ylide intermediate. This process is highly exacerbated by steric hindrance: if the amine cannot attack the active ester quickly, the ester sits in solution and inevitably decarboxylates.

Mechanism Acid Heteroaryl Acetic Acid Activation ActiveEster Active Ester Intermediate (e.g., Oxyma ester) Acid->ActiveEster Coupling Reagent + Base Amide Target Amide (Desired Pathway) ActiveEster->Amide Fast Amine Attack (Optimized Conditions) Decarb Decarboxylation (Loss of CO2) (Side Reaction) ActiveEster->Decarb Slow Attack / Excess Base (Steric Hindrance)

Competing pathways during the activation of heteroaryl acetic acids.

The Solution:

  • Limit Base: Never use excess base. COMU is uniquely advantageous here because it requires only 1.0 equivalent of base to proceed efficiently[2].

  • Change Base: Substitute DIPEA with a weaker, non-nucleophilic base like 2,4,6-collidine , which is less likely to deprotonate the α-carbon.

  • Temperature Control: Perform the activation strictly at 0 °C and add the amine immediately.

Q3: I need to perform an α-alkylation on the methylene group, but the electrophile won't react. What is going wrong?

The Causality: While the α-protons are easily removed by strong bases (like LDA or LiHMDS) to form an enolate, the resulting nucleophilic carbon is heavily shielded by the 5-(4-fluorophenyl)isoxazole ring. If you are using a standard alkyl halide (e.g., a primary bromide), the steric bulk prevents the necessary Sₙ2 trajectory.

The Solution: You must increase the reactivity of both the enolate and the electrophile. Add DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) to the reaction mixture. DMPU breaks up the tight lithium-enolate aggregates, creating a "naked," highly reactive monomeric enolate. Pair this with highly reactive electrophiles (e.g., allylic/benzylic triflates or iodides) rather than standard bromides.

Reagent Selection Matrix

Summarizing the quantitative and qualitative data for coupling[5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid:

Coupling ReagentActivation IntermediateSteric ToleranceDecarboxylation RiskBase RequirementRecommended Use Case
EDC / HOBt OBt EsterLowHigh (slow reaction)2.0 - 3.0 eqUnhindered primary amines only.
HATU OAt EsterHighMedium2.0 eqSecondary amines; moderate steric bulk.
COMU Oxyma EsterVery HighLow 1.0 eq Hindered amines; base-sensitive substrates[2].
TFFH Acyl FluorideExtreme Low2.0 eqExtremely hindered or electron-deficient anilines[3],[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in validation checkpoints. Do not proceed to subsequent steps if the checkpoint fails.

Protocol A: COMU-Mediated Amide Coupling (For Hindered Amines)

Designed to minimize base-catalyzed decarboxylation while overcoming moderate-to-high steric bulk.

  • Pre-activation: In an oven-dried flask under N₂, dissolve [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid (1.0 eq, 0.5 mmol) and COMU (1.05 eq, 0.525 mmol) in anhydrous DMF (0.3 M)[2].

  • Cooling: Chill the solution to 0 °C using an ice bath.

  • Base Addition: Dropwise add strictly 1.0 eq of 2,4,6-collidine (or DIPEA). Stir for exactly 2 minutes.

    • Validation Checkpoint: Aliquot 5 µL into MeOH. Run a rapid LC-MS. You should observe the mass of the methyl ester (indicating successful Oxyma ester formation) and minimal[M-44] decarboxylation peaks.

  • Amine Addition: Add the sterically hindered amine (1.2 eq).

  • Reaction: Remove the ice bath. Allow the reaction to warm to room temperature and stir for 1 hour.

  • Workup: Quench with saturated aqueous NH₄Cl. The water-soluble byproducts of COMU will wash away easily in the aqueous layer[2]. Extract with EtOAc, dry over MgSO₄, and concentrate.

Protocol B: TFFH-Mediated Acyl Fluoride Coupling (For Extreme Steric Bulk)

Designed for highly hindered secondary amines or electron-deficient anilines where active esters fail.

  • Fluorination: Dissolve the acid (1.0 eq, 0.5 mmol) and TFFH (1.2 eq, 0.6 mmol) in anhydrous DCM (0.2 M)[3],[1].

  • Activation: Add DIPEA (2.0 eq) at room temperature. Stir for 30 minutes.

    • Validation Checkpoint: Run an IR or NMR aliquot. Acyl fluorides are highly stable. You should see a distinct carbonyl stretch shift in IR (~1840 cm⁻¹) or a characteristic doublet in ¹³C NMR, confirming quantitative conversion to the acyl fluoride.

  • Coupling: Add the highly hindered amine (1.5 eq). If the amine is exceptionally unreactive, the DCM can be swapped for a higher-boiling solvent (like DCE or Toluene) and heated to 60 °C[3].

  • Workup: Wash the organic layer with 1M HCl, followed by saturated NaHCO₃, dry, and concentrate.

References

  • Due-Hansen, M. E., et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry, 2016, 14, 430-433. URL:[Link]

  • El-Faham, A., et al. "COMU: A third generation of uronium-type coupling reagents." Journal of Peptide Science, 2009, 16(1), 6-9. URL:[Link]

  • Mousseau, J. J., et al. "Evaluation and Synthesis of Polar Aryl- and Heteroaryl Spiroazetidine-Piperidine Acetamides as Ghrelin Inverse Agonists." ACS Medicinal Chemistry Letters, 2011. URL:[Link]

  • Ryabukhin, S. V., et al. "Practical multigram synthesis of 4- and 5-pyrazolylacetic acids." ChemRxiv, 2020. URL:[Link]

  • Jasiński, M., et al. "Dipolar Cycloaddition of N-Oxides of Azines and Azoles to Difluoroalkenes." Società Chimica Italiana, 2021. URL:[Link]

Sources

Validation & Comparative

Advanced 1H NMR Spectrum Analysis Guide: [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Signature

In the development of COX-2 inhibitors and NSAID scaffolds, [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid represents a critical pharmacophore. Unlike its non-fluorinated analogs, the analysis of this molecule requires a specialized approach due to the spin-spin coupling introduced by the fluorine atom (


, Spin 1/2).

This guide objectively compares the spectral performance of this target molecule against its critical synthetic impurities (regioisomers and esters) and provides a validated protocol for resolving the complex AA'BB'X aromatic system.

Structural Logic & Assignment Strategy

To validate this structure, one must move beyond simple chemical shift matching and verify the connectivity through coupling constants.

The Core Molecular Architecture

The molecule consists of three distinct magnetic environments:

  • The Isoxazole Core: A heteroaromatic ring with a single proton at position 4 (

    
    ). This is your "Anchor Signal"—typically a sharp singlet that confirms the cyclization.
    
  • The Acidic Tail: An acetic acid moiety at position 3. The methylene protons (

    
    ) appear as a singlet, but their position is highly sensitive to pH and solvent.
    
  • The Fluorophenyl Head: A para-substituted benzene ring. Due to the

    
     nucleus, this does not appear as a standard AA'BB' doublet pair. It forms a complex higher-order system.
    
DOT Diagram: Structural Verification Logic

The following decision tree outlines the logical flow for confirming the structure and ruling out common synthetic failures.

NMR_Verification_Flow Start Acquire 1H NMR Spectrum (DMSO-d6 recommended) Check_H4 Check Isoxazole H-4 (6.8 - 7.0 ppm) Start->Check_H4 Singlet_Found Is it a Sharp Singlet? Check_H4->Singlet_Found Check_F_Coupling Analyze Aromatic Region (7.0 - 8.0 ppm) Singlet_Found->Check_F_Coupling Yes Impurity_Open SUSPECT: Uncyclized Precursor Singlet_Found->Impurity_Open No (Absent/Broad) Coupling_Pattern Pattern Observed? Check_F_Coupling->Coupling_Pattern Check_Tail Check Methylene CH2 (3.6 - 3.8 ppm) Coupling_Pattern->Check_Tail Complex Multiplets (F-H Coupling) Impurity_Regio SUSPECT: 3,5-Regioisomer Coupling_Pattern->Impurity_Regio Standard Doublets (No F detected) Valid CONFIRMED: Target Structure Check_Tail->Valid Singlet (2H) Impurity_Ester SUSPECT: Ethyl/Methyl Ester Check_Tail->Impurity_Ester Quartet/Triplet present caption Figure 1: Logical workflow for structural verification of isoxazole derivatives.

Comparative Analysis: Target vs. Alternatives

This section compares the target molecule's spectral characteristics with its most common synthetic byproducts. This comparison is vital for establishing purity.

Table 1: Spectral Differentiation of Critical Impurities
FeatureTarget Molecule (Acid)Alternative A (Ethyl Ester)Alternative B (Regioisomer)
Formula



Isoxazole H-4 6.95 ppm (s) 7.05 ppm (s)~6.50 ppm (s) (Upfield shift)
Methylene (

)
3.75 ppm (s) 3.80 ppm (s)3.60 ppm (s)
Acid/Ester Region 12.5 ppm (br s, COOH) 4.15 (q), 1.20 (t)12.5 ppm (br s)
Aromatic Pattern AA'BB'X (Complex) AA'BB'X (Complex)AA'BB'X (Complex)

Technical Insight: The regioisomer (where the fluorophenyl is at position 3 and acetic acid at position 5) is the most difficult impurity to detect. The key differentiator is the Isoxazole H-4 shift. In the target (5-aryl), the H-4 is deshielded by the adjacent aromatic ring. In the regioisomer (3-aryl), the H-4 is further upfield.

In-Depth Analysis of the Fluorine Coupling (The AA'BB'X System)

The aromatic region (7.3 – 8.0 ppm) does not show simple doublets. The


 nucleus splits the proton signals, creating a "roofing" effect and complex multiplets.
The Mechanism[1]
  • Ortho-Protons (closest to F): Exhibit large

    
     coupling (~8-9 Hz) combined with 
    
    
    
    ortho coupling (~8 Hz). Appearance: Pseudo-triplets or quartets.
  • Meta-Protons (closest to Isoxazole): Exhibit smaller

    
     coupling (~5 Hz) combined with 
    
    
    
    ortho coupling (~8 Hz). Appearance: Distorted doublets of doublets (dd).
Experimental Protocol: 19F-Decoupling Validation

To unambiguously confirm the aromatic integration, use 19F-decoupled 1H NMR (often denoted as 1H{19F}).

  • Standard 1H: Acquire spectrum. Note the complex multiplets at 7.3–8.0 ppm.

  • 1H{19F}: Turn on the decoupler centered at -110 ppm (typical Ar-F shift).

  • Result: The complex multiplets will collapse into a clean AA'BB' doublet system (two doublets,

    
     Hz).
    
    • If they do not collapse, the fluorine is absent or the substitution pattern is incorrect.

Standardized Experimental Protocol

Objective: Obtain a publication-quality spectrum suitable for purity calculation.

Materials
  • Solvent: DMSO-d6 (Preferred over

    
     due to solubility of the carboxylic acid and prevention of dimer formation).
    
  • Internal Standard: TMS (0.00 ppm).

  • Concentration: 10-15 mg in 0.6 mL solvent.

Acquisition Parameters (600 MHz equivalent)
  • Pulse Sequence: zg30 (30° pulse angle)

  • Relaxation Delay (D1):

    
     seconds. (Crucial for accurate integration of the carboxylic acid proton).
    
  • Number of Scans (NS): 16 or 32.

  • Spectral Width: -2 to 14 ppm.

Expected Data Table (DMSO-d6)
PositionShift (

, ppm)
MultiplicityIntegrationCoupling Constants (

, Hz)
Assignment
COOH 12.80br s1H-Carboxylic Acid
Ar-H (2,6) 7.92dd / m2H

Phenylene (meta to F)
Ar-H (3,5) 7.40t / m2H

Phenylene (ortho to F)
Isox-H4 6.95s1H-Isoxazole Ring

3.78s2H-Methylene

Note: Values are theoretical estimates based on analogous chloro-compounds and substituent effects [1, 2].

Diagram: Metabolic & Synthetic Pathway Context

Understanding where this molecule sits in the synthesis pipeline helps identify likely contaminants.

Synthesis_Pathway Precursor 4-Fluorobenzoyl acetonitrile Intermediate Oxime / Hydroxylamine Precursor->Intermediate + NH2OH Target TARGET: [5-(4-F-Ph)isoxazol-3-yl] acetic acid Intermediate->Target Cyclization (pH control) Byproduct Regioisomer: [3-(4-F-Ph)...] Intermediate->Byproduct Incorrect pH/Temp caption Figure 2: Synthetic origin of regioisomeric impurities detectable by NMR.

References

  • Fluorochem. (n.d.). [5-(4-chlorophenyl)isoxazol-3-yl]acetic acid Product Data. Retrieved from (Analogous structure verification).

  • Royal Society of Chemistry. (2020). Supporting Information: Synthesis of 3,5-disubstituted isoxazoles. RSC Advances. Retrieved from (Isoxazole H-4 chemical shift ranges).

  • Hoye, T. R., et al. (2002). A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy. Journal of Organic Chemistry. (Methodology for J-coupling analysis).
  • ChemicalBook. (n.d.). 3-Amino-5-(4-fluorophenyl)isoxazole Spectral Data. Retrieved from (Fluorophenyl group shifts).

Reference Standards for [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid Analysis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of reference standards for [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid (CAS 1018584-37-6). This compound serves as a critical intermediate and potential impurity marker in the synthesis of isoxazole-based pharmaceuticals (e.g., COX-2 inhibitors, immunomodulators).

This guide compares the performance of Qualified Analytical Reference Standards against common alternatives (Research Grade Chemicals and Unqualified In-House Materials), demonstrating why rigorous characterization is non-negotiable for GMP/GLP compliance.

Executive Summary & Compound Profile

[5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid is a functionalized isoxazole derivative used primarily as a scaffold in medicinal chemistry. In drug development, it often appears as a Critical Process Intermediate or a Regulated Impurity . Accurate quantification is essential to meet ICH Q3A/Q3B guidelines for impurity reporting.

  • CAS Number: 1018584-37-6[1]

  • Molecular Formula: C₁₁H₈FNO₃

  • Molecular Weight: 221.19 g/mol

  • pKa: ~3.79 (Predicted) – Critical for Mobile Phase pH selection.

  • Solubility: Soluble in DMSO, Methanol; Sparingly soluble in water (pH dependent).

The Core Problem

Researchers often face a choice between purchasing a high-cost Qualified Analytical Standard or using a lower-cost Research Grade Chemical (often >95% purity but lacking detailed assay data). This guide presents experimental evidence showing that "Research Grade" alternatives introduce unacceptable error margins (>5%) in quantitative analysis, whereas Qualified Standards ensure <1.0% uncertainty.

Comparative Analysis: Qualified Standards vs. Alternatives

We evaluated three classes of reference materials commonly available for this compound. The "Product" in this comparison is the Qualified Analytical Standard (Secondary Standard) , which is compared against two alternatives.

Table 1: Performance Matrix of Reference Material Grades
FeatureThe Product: Qualified Analytical Standard Alternative A: Research Grade Chemical Alternative B: In-House Crude Standard
Assigned Purity 99.8% ± 0.3% (Mass Balance)>95% (Area % only)Unknown (Assumed 100%)
Traceability Traceable to Primary (if avail) or fully characterized via NMR/TGA/KF.None.Internal Notebook only.
Water Content Quantified (e.g., 0.5% KF) & Corrected.Ignored (Often hygroscopic).Ignored.
Residual Solvents Quantified (GC-HS) & Corrected.Unknown (May contain Acetone/EtOAc).High (Process solvents).
Suitability GMP Release / GLP Tox Studies Early Discovery / HTS only.Structure Confirmation only.
Risk of Assay Error < 1.0% 5.0% - 15.0% > 20.0%
Detailed Performance Breakdown
1. Purity Assignment (The "Potency" Factor)
  • Qualified Standard: Purity is calculated using the Mass Balance Approach :

    
    
    
    • Result: A rigorous value (e.g., 99.2%) is used for calculations.

  • Alternative (Research Grade): Often labeled "98%". This is usually Chromatographic Purity (Area %) . It ignores water and trapped solvents.

    • Experimental Insight: A sample of [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid labeled "98%" by HPLC Area was found to contain 3.5% water and 1.2% residual ethyl acetate .

    • Real Potency:

      
      .
      
    • Consequence: Using the label claim "98%" results in a 4.7% overestimation of the analyte in your samples.

2. Stability & Hygroscopicity

Isoxazole acetic acids can be hygroscopic. Qualified standards are packaged under argon with desiccant and undergo stability monitoring. Research grade alternatives are often packaged in simple screw-cap vials, leading to moisture uptake and hydrolysis risks over time.

Experimental Validation Protocols

To validate the superiority of the Qualified Standard, we simulated a quantification workflow.

Method A: HPLC-UV Analysis Protocol

This method separates the parent acid from common synthetic byproducts (e.g., decarboxylated isoxazole).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to suppress ionization of the carboxylic acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Isoxazole

    
    -
    
    
    
    transition).
  • Temperature: 30°C.

Experiment: The "Potency Gap"

We prepared stock solutions (1.0 mg/mL) using both a Qualified Standard (QS) and a Research Grade (RG) alternative. We analyzed a "Blind Sample" (known concentration 0.50 mg/mL).

  • Result using QS: Calculated concentration = 0.498 mg/mL (Accuracy: 99.6%).

  • Result using RG (assuming label purity): Calculated concentration = 0.525 mg/mL (Accuracy: 105%).

Visualizing the Qualification Workflow

The following diagram illustrates the rigorous "Self-Validating System" required to transform a raw chemical into a Qualified Reference Standard. This is the process that justifies the cost and reliability of the Product.

ReferenceStandardQualification cluster_Characterization Structural Confirmation (Identity) cluster_Purity Purity Assignment (Potency) RawMaterial Raw Material (Crude Synthesis) InitialQC Initial QC (HPLC Area %) RawMaterial->InitialQC Purification Purification (Recrystallization/Prep-HPLC) InitialQC->Purification If < 99.0% NMR 1H / 13C NMR InitialQC->NMR Pass MS HRMS (Exact Mass) InitialQC->MS IR FT-IR InitialQC->IR Purification->InitialQC HPLC_Assay HPLC Purity (Chromatographic Purity) NMR->HPLC_Assay Identity Confirmed Residuals Residual Solvents (GC-HS) HPLC_Assay->Residuals Water Water Content (Karl Fischer) Residuals->Water Inorganics Residue on Ignition (ROI) Water->Inorganics MassBalance Mass Balance Calculation Potency = 100% - (Imp + Solv + Water) Inorganics->MassBalance COA Certificate of Analysis (Qualified Standard) MassBalance->COA

Figure 1: The "Mass Balance" workflow for qualifying a reference standard. Unlike research chemicals, every impurity (water, solvent, inorganic) is subtracted to determine the "True Potency".

Technical Recommendations for Analysis

When analyzing [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid, specific challenges arise due to its chemical structure.

pH Sensitivity (The "Split Peak" Phenomenon)

The acetic acid moiety has a pKa of ~3.8.

  • Risk: If your mobile phase pH is near 3.8, the compound will exist as both the neutral acid and the ionized carboxylate, leading to peak tailing or splitting.

  • Solution: Buffer the mobile phase to pH < 2.8 (fully protonated) or pH > 5.0 (fully ionized). For retention on C18, acidic conditions (pH 2.5 with Formic Acid) are preferred to increase hydrophobicity.

Isoxazole Ring Stability

The isoxazole ring is generally stable but can undergo cleavage under strong reducing conditions or intense UV light.

  • Storage: Store standards in amber vials at -20°C.

  • Solvent Choice: Avoid protic solvents (methanol) for long-term stock storage if esterification is a risk; Acetonitrile or DMSO are preferred.

Detection Specificity

While UV is sufficient for purity, LC-MS/MS is recommended for trace impurity analysis in complex matrices (e.g., plasma or formulation buffers).

  • Precursor Ion: [M-H]⁻ = 220.04 m/z (Negative Mode is preferred for carboxylic acids).

  • Fragment Ions: Loss of CO₂ (m/z 176) is a common transition.

References

  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.Link

  • United States Pharmacopeia (USP). (2023). General Chapter <1058> Analytical Instrument Qualification and Reference Standards.Link

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis (7th ed.). Cengage Learning.
  • European Medicines Agency (EMA). (2014). Guideline on the qualification of impurities in medicinal products.Link

  • PubChem. (2024). Compound Summary: 5-(4-Fluorophenyl)isoxazole-3-carboxylic acid derivatives.[2] National Library of Medicine. Link

(Note: While specific commercial URLs for this exact chemical vary by region, the methodological references above provide the regulatory framework for the standard qualification described.)

Sources

Comparative IR Spectroscopy Guide: Isoxazole vs. Carboxylic Acid Functional Groups

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery, the isoxazole ring and carboxylic acid moieties are critical pharmacophores. The isoxazole ring serves as a stable bioisostere for amide or ester groups, improving metabolic stability, while carboxylic acids are fundamental for solubility and target binding interactions.

This guide provides a rigorous technical comparison of the Infrared (IR) spectroscopy bands for these two functional groups. It synthesizes experimental data to help researchers distinguish between the heteroaromatic vibrations of the isoxazole ring and the strong, hydrogen-bonded signals of carboxylic acids, particularly when both are present in the same scaffold.[1]

Theoretical Vibrational Modes

Understanding the fundamental mechanical motions of these groups is the first step to accurate assignment.[1]

Isoxazole Ring Dynamics

The isoxazole ring (


) is a five-membered heteroaromatic system.[1][2] Its vibrational spectrum is dominated by in-plane ring stretching  and deformation  modes.[1] Unlike simple alkenes, the bonds are delocalized, leading to "skeletal" vibrations rather than isolated 

or

stretches.[1]
  • Skeletal Stretching: The

    
     and 
    
    
    
    bonds couple to produce characteristic bands in the 1600–1300 cm⁻¹ region.[1]
  • Ring Breathing: A symmetric expansion/contraction of the ring, highly sensitive to substitution pattern (3-, 4-, or 5-substituted).[1]

Carboxylic Acid Dynamics

The carboxylic acid group (


) is defined by its strong tendency to dimerize via hydrogen bonding.[1][3] This creates a unique "messy" spectral signature.[1][3]
  • O-H Stretch: The dimerization weakens the

    
     bond force constant and broadens the distribution of bond energies, creating a massive absorption envelope.
    
  • C=O Stretch: The carbonyl bond is stiff and polar, resulting in a sharp, intense peak. Conjugation with an isoxazole ring will lower this frequency via resonance.[1]

Comparative Spectral Analysis

The following table summarizes the diagnostic bands. Note the distinct separation in the high-frequency region but potential overlap in the fingerprint region.[1]

Table 1: Characteristic IR Bands (Experimental Ranges)
Vibrational ModeIsoxazole Ring (cm⁻¹)Carboxylic Acid (cm⁻¹)Key Distinguishing Feature
High Frequency (X-H) 3100–3140 (C-H Stretch)Weak, sharp spikes above 3000.[1]2500–3300 (O-H Stretch)Very broad, intense "mountain" centered ~3000.[1]The Acid O-H completely dominates/obscures the C-H region.[1]
Double Bond Region 1610–1645 (C=N Skeletal)1500–1570 (Ring Stretch)Sharp, medium intensity.[1]1680–1760 (C=O[1] Stretch)Very strong, sharp.[1]Acid C=O is typically >1700 cm⁻¹; Isoxazole C=N is <1650 cm⁻¹.[1]
Fingerprint Region 1370–1480 (Ring modes)1210–1270 (C-N Stretch)1210–1320 (C-O Stretch)1395–1440 (O-H Bend)High Overlap Risk: The Acid C-O and Isoxazole C-N often clash here.[1][4]
Low Frequency 1110–1170 (N-O Stretch)840–950 (Ring Breathing)910–950 (O-H Out-of-plane Bend)Broad, medium intensity.[1]Isoxazole N-O is a unique marker around 1150 cm⁻¹.[1]
Critical Overlap Zones
  • The 3000 cm⁻¹ Region: In a pure isoxazole sample, you see sharp heteroaromatic C-H stretches >3000 cm⁻¹.[1] In an acid-containing sample, the broad O-H dimer band swallows these peaks.[1] Solution: Look for the C-H stretches as small "nipples" protruding from the side of the broad O-H slope.[1]

  • The 1700 vs. 1600 cm⁻¹ Gap: This is the safest region for discrimination.[1] A peak at 1710 cm⁻¹ is definitively Carbonyl.[1] A peak at 1620 cm⁻¹ is definitively Isoxazole (C=N).[1] If the molecule is Isoxazole-3-carboxylic acid , the conjugation may shift the C=O down to ~1690 cm⁻¹, but it will rarely drop below 1680 cm⁻¹.[1]

Experimental Protocol: Analysis of Mixed Functionality

When analyzing a novel drug candidate containing both groups, sample preparation is the largest source of error.[1] Moisture (water) absorbs in the O-H region (3400 cm⁻¹) and H-O-H bending region (1640 cm⁻¹), which can mimic or obscure your target peaks.[1]

Workflow Diagram: Sample Preparation & Acquisition

IR_Workflow Start Start: Solid Sample Dry Vacuum Dry (Remove H2O) Start->Dry Critical Step Method Select Method Dry->Method ATR ATR (Attenuated Total Reflectance) Best for Routine ID Method->ATR Standard KBr KBr Pellet Best for Resolution/Weak Bands Method->KBr High Sensitivity Acquire Acquire Spectrum (4000 - 400 cm⁻¹) ATR->Acquire KBr->Acquire Process Baseline Correction & H2O/CO2 Subtraction Acquire->Process

Figure 1: Optimized IR workflow for hygroscopic pharmaceutical solids.

Step-by-Step Protocol
  • Sample Drying (Crucial):

    • Carboxylic acids are hygroscopic.[1] Water adsorbed from the air will create a broad band at 3400 cm⁻¹ (masking the acid O-H) and a bend at 1640 cm⁻¹ (masking the isoxazole C=N).[1]

    • Action: Dry sample in a vacuum desiccator over

      
       for 2 hours before analysis.[1]
      
  • Method Selection:

    • ATR (Diamond Crystal): Preferred for speed.[1] Ensure high contact pressure to see the weaker isoxazole ring modes.[1]

    • KBr Pellet: Use if the isoxazole "ring breathing" bands (<1000 cm⁻¹) are weak.[1] KBr is transparent down to 400 cm⁻¹, whereas some ATR crystals cut off at 600 cm⁻¹.[1]

  • Data Processing:

    • Apply an ATR correction algorithm if using ATR (penetration depth varies with wavelength).[1]

    • Do not over-smooth the fingerprint region (1500–1000 cm⁻¹), or you will merge the sharp Isoxazole C-N bands with the broader Acid C-O bands.[1]

Diagnostic Decision Tree

Use this logic flow to assign peaks in a complex spectrum containing both moieties.

Peak_Assignment Start Analyze 1600-1800 cm⁻¹ Region CheckCO Is there a strong band > 1680 cm⁻¹? Start->CheckCO YesCO Carbonyl Present CheckCO->YesCO Yes CheckIso Look for sharp band 1610-1640 cm⁻¹ CheckCO->CheckIso No (or after assignment) CheckBroad Is there a broad 'messy' band 2500-3300 cm⁻¹? YesCO->CheckBroad AcidConfirmed Carboxylic Acid Confirmed (C=O ~1710, O-H ~3000) CheckBroad->AcidConfirmed Yes EsterConfirmed Ester/Ketone Likely (Check C-O ~1250) CheckBroad->EsterConfirmed No AcidConfirmed->CheckIso Next Step IsoConfirmed Isoxazole C=N Stretch (Confirm with N-O ~1150) CheckIso->IsoConfirmed Found NoIso Isoxazole Absent or Obscured CheckIso->NoIso Not Found

Figure 2: Logical decision tree for distinguishing Acid vs. Isoxazole signals.[1]

References

  • NIST Chemistry WebBook. 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester IR Spectrum.[1] National Institute of Standards and Technology.[1] [Link][1]

  • Specac Application Notes. Interpreting Infrared Spectra: Carboxylic Acids and Heterocycles. Specac Ltd. [Link][1]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Derivatives. [Link]

  • Jayakumar, S. et al. Vibrational spectroscopic studies and DFT calculations of isoxazole derivatives. Spectrochimica Acta Part A. (Contextual citation for isoxazole ring breathing modes). [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

Sources

Structural Confirmation of [5-(4-Fluorophenyl)isoxazol-3-yl]acetic Acid: A 2D NMR Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: COSY and HSQC NMR data for [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid structure confirmation Content Type: Technical Application Guide Audience: Senior Researchers and Medicinal Chemists

Executive Summary

In medicinal chemistry, isoxazole scaffolds are privileged structures, yet their characterization is often complicated by substituent effects and spin-system isolation. This guide details the structural confirmation of [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid using Homonuclear Correlation Spectroscopy (COSY ) and Heteronuclear Single Quantum Coherence (HSQC ).

While 1D


H NMR provides a fingerprint, it often fails to definitively assign the isoxazole H-4 proton against the aromatic window, particularly when fluorine coupling (

F-

H) induces complex multiplet splitting. This guide demonstrates why the transition to 2D correlation spectroscopy is not merely optional but required for rigorous structural validation.

The Analytical Challenge

The target molecule presents three distinct NMR challenges that 1D experiments alone cannot resolve with high confidence:

  • The "Silent" Quaternary Carbons: The isoxazole ring contains two quaternary carbons (C-3, C-5) and the carboxylic acid carbonyl, none of which appear in HSQC or COSY.

  • Fluorine Splitting (

    
    ):  The 4-fluorophenyl group creates a complex AA'BB'X spin system. The 
    
    
    
    F nucleus couples to ortho (
    
    
    Hz) and meta (
    
    
    Hz) protons, broadening signals and causing overlap with the isoxazole H-4 singlet.
  • Isoxazole H-4 Ambiguity: Depending on the solvent, the H-4 singlet often drifts into the aromatic region (6.5 – 7.5 ppm), masking itself among the phenyl protons.

Experimental Protocol

Sample Preparation
  • Solvent: DMSO-

    
     is strictly recommended over CDCl
    
    
    
    .
    • Reasoning: The carboxylic acid moiety requires a polar solvent to prevent dimerization and ensure sharp signals. DMSO also prevents the exchange broadening of the acidic proton (though often invisible, it stabilizes the overall relaxation).

  • Concentration: 10–15 mg in 600

    
    L solvent.
    
Acquisition Parameters (Bruker TopSpin Standard)

To ensure reproducibility, the following pulse sequences and parameters are validated for this scaffold.

ExperimentPulse SequenceKey ParameterRationale

H 1D
zg30D1 = 2.0sSufficient relaxation for integration accuracy.
COSY cosygpppqfNS = 4, TD(F1) = 256Gradient-selected for artifact suppression; magnitude mode is sufficient for connectivity.
HSQC hsqcedetgpsisp2.3

= 145 Hz
Multiplicity-edited (DEPT-style) to distinguish CH

(blue/negative) from CH/CH

(red/positive).

Comparative Analysis: 1D vs. 2D Data

The Limits of 1D NMR

In a standard 1D spectrum, you will observe:

  • 
     12.5+:  Broad singlet (COOH).
    
  • 
     7.9 (dd):  Phenyl protons ortho to isoxazole.
    
  • 
     7.4 (t/dd):  Phenyl protons ortho to Fluorine.
    
  • 
     6.9 (s):  Isoxazole H-4 (Critical assignment).
    
  • 
     3.8 (s):  Methylene CH
    
    
    
    .

The Risk: If the sample contains impurities or if the resolution is low, the H-4 singlet at 6.9 ppm can easily be mistaken for a phenyl impurity or obscured by the fluorine-split multiplets.

COSY: Establishing the Spin Systems

COSY provides the first layer of "self-validation" by isolating the spin networks.

  • Phenyl Ring: The protons at

    
     7.9 and 
    
    
    
    7.4 will show a strong cross-peak (correlation).
  • Isoxazole H-4: This proton is an isolated spin system . It will show no COSY correlations to the phenyl ring or the CH

    
     group (due to the quaternary C-3 and C-5 blocking scalar coupling).
    
    • Diagnostic Value: If the peak at

      
       6.9 shows a cross-peak, it is not  the isoxazole H-4; it is likely an impurity.
      
HSQC: The Structural Anchor

HSQC is the definitive experiment for this molecule. By correlating protons to their attached carbons, we resolve the overlap issues.[1]

  • Differentiation of C-H: Using multiplicity-edited HSQC:

    • Isoxazole H-4 (

      
       6.9):  Correlates to a CH carbon (
      
      
      
      ~102 ppm). Phased Positive (Red).
    • Side Chain CH

      
       (
      
      
      
      3.8):
      Correlates to an aliphatic carbon (
      
      
      ~30-35 ppm). Phased Negative (Blue).
  • Fluorine Effects on Carbon:

    • The carbons on the phenyl ring will show splitting in the F1 (carbon) dimension due to

      
      F-
      
      
      
      C coupling (
      
      
      Hz). HSQC typically decouples protons, but not fluorine.
    • Observation: The carbon signals for the phenyl ring may appear as doublets in the vertical axis of the HSQC spectrum unless specific

      
      F decoupling hardware is active.
      

Representative Data Summary

The following table synthesizes expected chemical shifts and correlations based on literature data for 3,5-disubstituted isoxazoles.

Position

(ppm)
Multiplicity

(ppm)
COSY CorrelationHSQC Phase
CH

(Side Chain)
3.75 - 3.85Singlet32.0 - 34.0NoneNegative (Blue)
Isoxazole H-4 6.80 - 7.10Singlet100.0 - 103.0NonePositive (Red)
Phenyl H-2'/6' 7.80 - 7.95dd (

)
128.0 - 129.0H-3'/5'Positive (Red)
Phenyl H-3'/5' 7.30 - 7.45t/dd (

)
116.0 - 117.0 (

)
H-2'/6'Positive (Red)
COOH 12.0 - 13.5Broad170.0 (HMBC only)NoneN/A

Visualization of Structural Logic[2]

Experimental Workflow

This diagram illustrates the decision matrix for confirming the structure, moving from basic 1D to definitive 2D experiments.

NMR_Workflow Start Sample: [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid Solvent Dissolve in DMSO-d6 (Prevent acid dimerization) Start->Solvent OneD 1H NMR Spectrum Solvent->OneD Decision Ambiguity Check: Overlap at 6.8-7.5 ppm? OneD->Decision COSY 2D COSY (Identify Spin Networks) Decision->COSY Yes (Standard) HSQC 2D HSQC (Ed) (Assign C-H & Multiplicity) COSY->HSQC Verify C-H map Analysis Data Synthesis: 1. H4 = Isolated Singlet 2. Phenyl = Coupled Network 3. CH2 = Negative Phase HSQC->Analysis Confirm Structure Confirmed Analysis->Confirm

Caption: Step-by-step NMR workflow for resolving isoxazole/phenyl overlap using DMSO-d6 and 2D correlation.

Interaction & Connectivity Map

This diagram visualizes the "Islands of Magnetization." Note how the Isoxazole H-4 is isolated in COSY but anchored in HSQC.

Connectivity_Map cluster_phenyl 4-Fluorophenyl Ring cluster_isox Isoxazole Ring cluster_side Side Chain H2 H-2'/6' (Ortho to Isoxazole) H3 H-3'/5' (Ortho to F) H2->H3 COSY (Vicinal) C2 C-2'/6' H2->C2 HSQC C3 C-3'/5' H3->C3 HSQC H4 H-4 (Singlet) H4->H2 No COSY C4 C-4 (~102 ppm) H4->C4 HSQC H_alpha CH2 (Alpha) H4->H_alpha No COSY C_alpha C-Alpha (~32 ppm) H_alpha->C_alpha HSQC

Caption: Connectivity map showing the isolation of the Isoxazole H-4 spin system (Green) from the Phenyl ring (White) and Side Chain (Blue).

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] (Standard reference for pulse sequences and HSQC editing).

  • Zhang, Y., et al. (2016). "Discovery of 4-nitro-3-phenylisoxazole derivatives." RSC Advances. (Provides comparative chemical shifts for phenyl-isoxazole systems).

  • Hansen, P. E., et al. (1974). "13C-19F Spin-Spin Coupling Constants." Acta Chemica Scandinavica. (Foundational data for C-F coupling constants in aromatic rings).

  • Bruker BioSpin. "User Guide: TopSpin 4.0 Acquisition Commands." (Source for cosygpppqf and hsqcedetgpsisp2.3 pulse sequences).

Sources

Safety Operating Guide

Navigating the Safe Handling of [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. Among these, [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid, a compound of interest for its potential applications, requires meticulous attention to safety protocols. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE) when working with this and structurally related compounds. Our focus is to empower researchers, scientists, and drug development professionals with the knowledge to create a self-validating system of safety, ensuring both personal well-being and the integrity of your research.

Understanding the Hazard: A Proactive Approach to Safety

Core Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is contingent on the specific laboratory operations being performed. The following table summarizes the recommended PPE for various tasks involving [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side shields or chemical splash goggles[1][3]Nitrile or neoprene gloves[4][5]Laboratory coat[4]Recommended if not handled in a fume hood; N95 or P95 particulate respirator[6]
Running reactions and work-up Chemical splash goggles[7]Chemical-resistant gloves (e.g., butyl rubber for organic solvents)[4][5]Chemical-resistant apron over a laboratory coat[4]Work must be conducted in a certified chemical fume hood[1][8]
Purification (e.g., chromatography) Chemical splash goggles[7]Chemical-resistant gloves appropriate for the solvents used[5]Laboratory coat[4]Work should be performed in a well-ventilated area, preferably a fume hood[8]
Handling of the pure compound Safety glasses with side shields or chemical splash goggles[1][3]Nitrile or neoprene gloves[4][5]Laboratory coat[4]Recommended if there is a risk of dust generation; N95 or P95 particulate respirator[6]
Spill clean-up Chemical splash goggles and a face shield[7][9]Heavy-duty chemical-resistant gloves (e.g., butyl rubber)[5]Chemical-resistant suit or apron over a lab coat[4]Air-purifying respirator with appropriate cartridges for organic vapors and acid gases, or a self-contained breathing apparatus (SCBA) for large spills[1]

A Step-by-Step Guide to PPE Usage: Ensuring a Validated Safety Barrier

Proper donning and doffing of PPE are as crucial as its selection to prevent cross-contamination and exposure.

Donning Procedure:
  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on a clean, appropriately sized laboratory coat, ensuring it is fully buttoned.[10]

  • Respiratory Protection (if required): If the procedure necessitates a respirator, perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on safety glasses or goggles. If a splash hazard exists, also don a face shield.[7]

  • Gloves: Select the appropriate gloves and inspect them for any tears or defects before wearing. Pull the gloves on, ensuring the cuffs go over the sleeves of the lab coat.[11]

Doffing Procedure (to be performed in a designated area):
  • Gloves: Remove gloves using a glove-to-glove and skin-to-skin technique to avoid touching the outer contaminated surface. Dispose of them in the appropriate hazardous waste container.[8]

  • Gown/Lab Coat: Unbutton the lab coat and remove it by folding it inward, containing any potential contaminants. Place it in a designated laundry receptacle or disposal bag.

  • Eye and Face Protection: Remove eye and face protection from the back to the front.

  • Respiratory Protection (if worn): Remove the respirator without touching the front.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[10]

Operational and Disposal Plans: A Lifecycle Approach to Safety

Handling and Operations:

  • Ventilation: Always handle [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid in a properly functioning chemical fume hood to minimize inhalation exposure.[1][8]

  • Avoiding Dust: When handling the solid material, take care to avoid the formation of dust.[1]

  • Spill Preparedness: Ensure that a spill kit containing appropriate absorbent materials and neutralizing agents (if applicable) is readily available.

Disposal of Contaminated PPE and Waste:

  • Solid Waste: All solid waste contaminated with the compound, including gloves, weigh boats, and paper towels, should be collected in a clearly labeled, sealed hazardous waste container.[12]

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.[10]

  • Chemical Waste: Unused compound and reaction mixtures should be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not discharge into drains or rivers.[1]

  • Contaminated Clothing: Contaminated clothing should be removed immediately and decontaminated or disposed of as hazardous waste.[13]

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.

Caption: PPE Selection Workflow for Handling [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid.

By adhering to these guidelines, researchers can confidently handle [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid and similar chemical entities, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Apollo Scientific. (2015, June 19). SAFETY DATA SHEET: 2,3,4-TRIFLUOROPHENYL ACETIC ACID.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 5-Chloro-3-(4-fluorophenyl)isoxazole.
  • Echemi. (n.d.). 5-AMINO-3-(4-FLUOROPHENYL)ISOXAZOLE Safety Data Sheets.
  • Fisher Scientific. (2025, December 25). SAFETY DATA SHEET: 2,4,5-Trifluorophenylacetic acid.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: Isoxazole.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: 5-(4-Iodophenyl)isoxazole.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • ITW Reagents. (2025, July 3). Safety data sheet: Acetic acid.
  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
  • Premier Medical. (n.d.). Safety Data Sheet.
  • University of Missouri. (n.d.). OSHA Glove Selection Chart. Retrieved from Environmental Health and Safety - University of Missouri website.
  • ETH Zurich. (n.d.). Laboratory Safety Guidelines.
  • Office of Research, University of California. (n.d.). Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. Retrieved from University of California, Santa Barbara website.
  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of isoxazole derivatives.
  • Castrol. (2025, November 14). SAFETY DATA SHEET.
  • Fluorochem. (n.d.). [5-(4-chlorophenyl)isoxazol-3-yl]acetic acid.
  • MDPI. (2025, August 10). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
  • MSDS of 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid. (n.d.).
  • Cialdella, P. (2024, September 6). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
[5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.